MC-Val-Cit-PAB-MMAF
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITVJHHJUTHBB-DNIGJBFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103N11O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Intracellular Journey and Cytotoxic Finale: A Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism of action of the antibody-drug conjugate (ADC) payload system, MC-Val-Cit-PAB-MMAF. This system represents a sophisticated approach in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of Monomethyl Auristatin F (MMAF). Here, we dissect the critical components of this ADC, detailing its journey from extracellular binding to the ultimate induction of apoptosis in target cancer cells.
Core Components and Overall Mechanism
The this compound system is a meticulously designed drug-linker conjugate engineered for stability in circulation and specific release of its cytotoxic payload within the tumor cell. It comprises four key components:
-
MC (Maleimidocaproyl): This component serves as the stable anchor, covalently attaching the linker-drug complex to the monoclonal antibody, typically via the sulfhydryl group of a cysteine residue.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the targeted release strategy. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in cancer cells.[2][3][4][5]
-
PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, a cascade of electronic rearrangements within the PAB moiety leads to the release of the active drug.
-
MMAF (Monomethyl Auristatin F): This is the potent cytotoxic payload. MMAF is a synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis.
The overarching mechanism of action unfolds in a sequential manner, beginning with the ADC binding to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Within the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit linker, initiating the self-immolation of the PAB spacer and liberating the active MMAF payload into the cytoplasm. The free MMAF then exerts its potent cytotoxic effects.
Quantitative Data: In Vitro Cytotoxicity
The potency of ADCs utilizing auristatin-based payloads is typically evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic activity. Below is a table summarizing representative IC50 values for MMAF and related ADCs.
| Cell Line | ADC/Payload | IC50 (nM) |
| SKBR3 (Breast Cancer) | vc-MMAE | 410.54 ± 4.9 |
| MDAMB435/5T4 | MMAF-Ome | 0.056 |
| MDAMB361DYT2 | MMAF-Ome | 0.166 |
| MDAMB468 | MMAF-Ome | 0.183 |
| Raji (5T4+) | MMAF-Ome | 0.449 |
| BxPC-3 (Pancreatic Cancer) | MMAE | 0.97 ± 0.10 |
| PSN-1 (Pancreatic Cancer) | MMAE | 0.99 ± 0.09 |
| Capan-1 (Pancreatic Cancer) | MMAE | 1.10 ± 0.44 |
| Panc-1 (Pancreatic Cancer) | MMAE | 1.16 ± 0.49 |
Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Cathepsin B-Mediated Linker Cleavage Assay
This assay is crucial for verifying the specific release of the cytotoxic payload in the presence of the target enzyme.
Objective: To quantify the rate of MMAF release from an this compound conjugate upon incubation with recombinant human Cathepsin B.
Materials:
-
This compound conjugated ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released MMAF and the remaining intact ADC.
-
Calculate the cleavage rate and the half-life of the linker.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50%.
Objective: To determine the IC50 of an this compound ADC on an antigen-positive cancer cell line.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions to the respective wells in triplicate. Include untreated and vehicle controls.
-
Incubate the plates at 37°C for a period that allows for cell-cycle arrest, typically 72-96 hours for tubulin inhibitors.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of MMAF on the cell cycle distribution of treated cancer cells.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with an this compound ADC.
Materials:
-
Target cancer cell line
-
This compound ADC
-
Phosphate Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the ADC at a concentration around its IC50 value for a duration sufficient to induce cell cycle changes (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Visualizing the Mechanism and Workflows
To further clarify the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Precision Cleavage of Val-Cit Linkers by Cathepsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a linchpin in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells.[1][2] Its success lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, most notably cathepsin B, which is frequently overexpressed in the tumor microenvironment.[3][] This guide provides an in-depth examination of the core mechanism of Val-Cit linker cleavage by cathepsin B, supported by quantitative data and detailed experimental protocols.
The Mechanism of Action: A Multi-Step Intracellular Process
The efficacy of the Val-Cit linker is predicated on a sequence of events that ensures the cytotoxic payload is released preferentially within the target cancer cell, thereby minimizing off-target toxicity.[2]
-
Receptor-Mediated Endocytosis: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC-antigen complex then fuses with a lysosome. The lysosome is an acidic organelle rich in a variety of hydrolytic enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B becomes highly active. Cathepsin B, a cysteine protease, recognizes the Val-Cit dipeptide as a substrate. The enzyme's active site, which contains a Cys-His catalytic dyad, facilitates the hydrolysis of the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer. The valine residue occupies the P2 position, interacting with the S2 subsite of cathepsin B's active site, while the citrulline residue sits in the S1 subsite.
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond is the critical trigger for drug release. This enzymatic cleavage generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer. This "self-immolative" cascade results in the traceless release of the unmodified and active cytotoxic payload, along with carbon dioxide and an aromatic remnant.
The Key Players
-
Cathepsin B: A lysosomal cysteine protease that is often upregulated in various tumor types. It functions optimally in the acidic environment of the lysosome and possesses both endopeptidase and exopeptidase activity due to a unique "occluding loop" structure.
-
Val-Cit-PABC Linker: A multi-component system comprising:
-
Valine (Val): An amino acid that fits into the S2 subsite of the cathepsin B active site.
-
Citrulline (Cit): A non-proteinogenic amino acid that occupies the S1 subsite of the enzyme.
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that connects the dipeptide to the cytotoxic drug. Its inclusion is crucial as directly attaching the payload to the dipeptide can sterically hinder the enzyme's access.
-
Quantitative Insights into Linker Cleavage
While specific kinetic parameters like Km and kcat for the cleavage of full ADC constructs are not extensively published, comparative studies using model substrates provide valuable information on the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Cleaving Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B, L, S, F | The most widely used and well-characterized protease-cleavable linker. |
| Phe-Lys | - | Cathepsin B | An alternative dipeptide sequence for cathepsin B cleavage. |
| Val-Ala | Cleaved at half the rate of Val-Cit | Cathepsin B | Exhibits lower hydrophobicity compared to Val-Cit. |
| Glu-Val-Cit (EVCit) | Half-life of 2.8 h (in mouse plasma) | Cathepsin B | Designed to be more stable in mouse plasma by resisting cleavage by carboxylesterase Ces1c. |
Linker Specificity and Considerations
Initial research focused on cathepsin B as the primary enzyme responsible for Val-Cit cleavage. However, subsequent studies, including gene knockout and inhibitor experiments, have revealed a more complex scenario. Other lysosomal cysteine proteases such as cathepsin L, S, and F can also contribute to the cleavage of the Val-Cit linker. This enzymatic redundancy can be advantageous, as it reduces the likelihood of ADC resistance developing due to the loss of a single protease.
It is also important to note that the Val-Cit linker is not exclusively cleaved by lysosomal proteases. Premature cleavage can occur due to the action of other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluation and potentially contribute to off-target toxicity.
Experimental Protocols
Fluorogenic Substrate Cleavage Assay
This high-throughput method is used to screen various linker sequences for their susceptibility to cleavage by a specific protease.
Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by cathepsin B.
Methodology:
-
A solution of the peptide-AMC (7-amino-4-methylcoumarin) substrate is prepared in an appropriate assay buffer (pH 5.0-6.0) containing a reducing agent like DTT.
-
The substrate solution is added to the wells of a 96-well microplate.
-
The enzymatic reaction is initiated by the addition of pre-activated cathepsin B.
-
The plate is incubated in a fluorescence plate reader at 37°C.
-
The increase in fluorescence, resulting from the release of free AMC upon substrate cleavage, is monitored over time.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Quantification of Payload Release from an ADC by HPLC/LC-MS
This protocol outlines a typical experiment to measure the rate of payload release from an ADC in the presence of purified cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Methodology:
-
Prepare a stock solution of the Val-Cit ADC in a suitable buffer (e.g., PBS).
-
In a microcentrifuge tube, combine the ADC with a pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by immediate freezing).
-
Analyze the samples by HPLC or LC-MS to separate and quantify the amount of released payload, the intact ADC, and any other catabolites.
-
The rate of drug release is determined by plotting the concentration of the released payload against time.
Visualizing the Process
Caption: ADC internalization and payload release pathway.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
References
The Gatekeeper of Cytotoxicity: A Technical Guide to the PAB Spacer in MMAF Payload Release
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Antibody-Drug Conjugates (ADCs), the linker technology is a critical determinant of therapeutic success. Among the most pivotal components of modern cleavable linkers is the p-aminobenzyl (PAB) spacer, a self-immolative moiety responsible for the efficient and traceless release of potent cytotoxic payloads. This technical guide provides an in-depth exploration of the role of the PAB spacer in the release of Monomethyl Auristatin F (MMAF), a powerful antimitotic agent.
The Self-Immolative Mechanism of the PAB Spacer
The PAB spacer is a cornerstone of ADC technology, valued for its reliable self-immolative mechanism that ensures the conditional release of a potent payload.[1] This mechanism is predicated on a 1,6-elimination reaction, an electronic cascade triggered by the cleavage of a linked promoiety, often a dipeptide like valine-citrulline (vc), by lysosomal enzymes such as cathepsin B within the target cancer cell.[1][2][3]
Upon enzymatic cleavage of the dipeptide, the newly exposed amino group of the p-aminobenzyl moiety initiates a rapid and irreversible fragmentation of the spacer.[1] This process results in the formation of an unstable intermediate that promptly releases the unmodified cytotoxic drug, in this case, MMAF. The efficiency and kinetics of this self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.
Quantitative Data on PAB-MMAF ADC Performance
The performance of an ADC is critically evaluated based on its stability in circulation, the efficiency of drug release at the target site, and its overall anti-tumor efficacy. The following tables summarize quantitative data comparing PAB-MMAF ADCs with other linker technologies.
Table 1: In Vitro Cytotoxicity (IC50) of MMAF ADCs
| Cell Line | Target Antigen | Linker Type | ADC | IC50 (nM) | Reference |
| Jurkat | Tn | vc-PAB | Chi-Tn-MMAF | 4.5 x 10² | |
| SKBR3 | Her2 | vc-PAB | Her-MMAF | 8.3 x 10¹ | |
| L-82 (ALCL) | CD30 | mc-vc-PAB | cAC10-vcMMAE | 2-55 | |
| Ramos (NHL Xenograft) | CD22 | mc | anti-CD22-MC-MMAF | Not directly stated | |
| H522 (HER2-low) | HER2 | vc | vc-MMAE ADC | 18 | |
| J1MT-1 (Resistant) | HER2 | Dual-drug | MMAE/F dual-drug ADC | 0.24 - 0.26 | |
| J1MT-1 (Resistant) | HER2 | Single-drug | MMAF single-drug ADC | 0.213 |
Table 2: Plasma Stability of ADCs with Valine-Citrulline Linkers
| ADC | Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| ADC 3a | VCit | Human | 28 days | No significant degradation | |
| ADC 3c | EVCit | Human | 28 days | No significant degradation | |
| ADC 3a | VCit | Mouse | Not specified | Unstable | |
| ADC 3c | EVCit | Mouse | Not specified | Highly stable | |
| Linker 5-VC-PABC-Aur0101 | VC-PABC | Mouse | 4.5 days | Variable depending on conjugation site | |
| Linker 7-VC-PABC-Aur0101 | VC-PABC (modified) | Mouse | 4.5 days | Consistently higher stability than Linker 5 |
Table 3: In Vivo Efficacy of MMAF ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| anti-CD22-MC-vc-PAB-MMAE | Ramos (NHL) | 6.5 mg/kg | Tumor regression | |
| anti-CD79b-MC-vc-PAB-MMAE | Ramos (NHL) | 2.5 mg/kg | Tumor regression | |
| anti-CD22-MC-MMAF | Ramos (NHL) | 7 mg/kg | Tumor growth inhibition | |
| anti-CD79b-MC-MMAF | Ramos (NHL) | 2.5 mg/kg | Tumor growth inhibition | |
| Chi-Tn-MMAF | LOX (Melanoma) | 10 mg/kg, twice a week for 3 weeks | Tumor growth delay | |
| Her-MMAF (control) | Jurkat (T-cell leukemia) | 10 mg/kg, twice a week for 3 weeks | No effect | |
| DAR=8 MMAU ADC | HSC-2 (Oral squamous carcinoma) | 10 mg/kg, once weekly for 4 weeks | Permanent tumor shrinkage | |
| DAR=8 MMAU ADC | HSC-2 (Oral squamous carcinoma) | 3 mg/kg, once weekly for 4 weeks | Tumor growth arrest |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of PAB-MMAF ADCs.
Synthesis of MC-VC-PAB-MMAF ADC
This protocol outlines the partial reduction of an antibody's interchain disulfide bonds and subsequent conjugation with a maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
MC-VC-PAB-MMAF dissolved in DMSO (e.g., 10 mM)
-
Desalting column
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce interchain disulfide bonds. The exact ratio needs to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Add a slight molar excess of the dissolved MC-VC-PAB-MMAF to the reduced antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the eluate containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.
Materials:
-
ADC construct (e.g., Antibody-VC-PAB-MMAF)
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.
-
Initiate the cleavage reaction by adding the pre-warmed cathepsin B solution.
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Analysis:
-
At each time point, quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
In Vivo Stability Assay
This protocol assesses the stability of the ADC linker in a physiological environment.
Materials:
-
ADC construct
-
Animal model (e.g., mice or rats)
-
ELISA or LC-MS/MS system for quantification
Procedure:
-
Animal Dosing and Sample Collection:
-
Administer the ADC to the animal model via an appropriate route (e.g., intravenous injection).
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Quantification of ADC and Payload:
-
ELISA: Use an ELISA to quantify the total antibody and the antibody-conjugated drug concentrations in the plasma samples. This allows for the calculation of the drug-to-antibody ratio (DAR) over time.
-
LC-MS/MS: Use LC-MS/MS to quantify the concentration of the free (released) payload in the plasma. This provides a direct measure of linker cleavage in circulation.
-
-
Data Analysis:
-
Plot the concentration of the intact ADC, total antibody, and free payload over time to determine the in vivo stability and pharmacokinetic profile of the ADC.
-
Conclusion
The p-aminobenzyl (PAB) spacer is a critical and elegantly designed component in the linker technology of modern ADCs. Its self-immolative mechanism, triggered by the tumor-associated enzymatic cleavage of a dipeptide linker, ensures the efficient and traceless release of the MMAF payload directly within the target cancer cell. The strategic use of the PAB spacer in conjunction with cleavable linkers like valine-citrulline has been instrumental in the development of effective and safer targeted cancer therapies. A thorough understanding of its mechanism, coupled with robust experimental validation of stability and release kinetics, is paramount for the successful design and clinical translation of next-generation ADCs.
References
The Cytotoxicity Profile of Monomethyl Auristatin F (MMAF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][2] Due to its high cytotoxicity, MMAF is not suitable for use as a standalone systemic drug. Instead, it has emerged as a critical cytotoxic "payload" in the development of antibody-drug conjugates (ADCs).[3][] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver potent cytotoxic agents like MMAF directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1]
This technical guide provides an in-depth overview of the cytotoxicity profile of MMAF, including its mechanism of action, potency in various cancer cell lines, and associated off-target toxicities. Detailed experimental protocols for assessing its cytotoxic effects are also provided to support researchers and drug development professionals in their work with this important compound.
Mechanism of Action
The primary mechanism of action of MMAF is the disruption of microtubule dynamics, which are fundamental to cellular structure and division. MMAF functions as a potent antitubulin agent by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, ultimately culminating in programmed cell death (apoptosis).
The key events in MMAF's mechanism of action are:
-
Inhibition of Tubulin Polymerization: MMAF binds to tubulin, preventing the assembly of microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.
A key structural feature of MMAF is the charged C-terminal phenylalanine residue, which distinguishes it from the related compound monomethyl auristatin E (MMAE). This charged group reduces the cell permeability of MMAF, which can minimize non-specific toxicity to antigen-negative cells, a phenomenon known as the "bystander effect".
Cytotoxicity Data
The cytotoxic potency of MMAF is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The potency of free MMAF can vary significantly depending on the cell line.
| Cell Line | Cancer Type | IC50 (nM) of free MMAF | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | |
| H3396 | Breast Carcinoma | 105 | |
| 786-O | Renal Cell Carcinoma | 257 | |
| Caki-1 | Renal Cell Carcinoma | 200 |
When conjugated to an antibody, the potency of MMAF is significantly enhanced in antigen-positive cell lines. The following table summarizes the in-vitro cytotoxicity of an anti-HER2-MMAF conjugate in breast cancer cell lines with varying levels of HER2 expression.
| Cell Line | HER2 Expression Level | IC50 (nM) of Anti-HER2-Fc-MMAF | Reference |
| SK-BR-3 | High | 0.134 | |
| MDA-MB-453 | Moderate | 1.9 | |
| T-47-D | Low | 45.7 | |
| MDA-MB-231 | Basal | 98.2 |
Off-Target Toxicity
While the goal of ADCs is targeted drug delivery, off-target toxicities can still occur. For MMAF-based ADCs, these can be categorized as:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen that is also expressed on healthy cells, leading to their destruction.
-
Off-target, payload-driven toxicity: This occurs independently of the ADC binding to its intended antigen. Mechanisms include premature payload release in circulation and target-independent ADC uptake by healthy cells, such as through Fc receptors on immune cells.
Commonly reported toxicities associated with MMAF-containing ADCs in clinical settings include ocular toxicities and thrombocytopenia.
Experimental Protocols
Accurate assessment of the cytotoxicity of MMAF and MMAF-based ADCs is crucial for their development. The following are detailed methodologies for key in-vitro assays.
In-Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the IC50 value of MMAF or an MMAF-ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MMAF or MMAF-ADC and a relevant control (e.g., vehicle for free MMAF, isotype control ADC).
-
96-well flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Microplate reader (absorbance or luminescence).
-
Phosphate-buffered saline (PBS).
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and ensure viability is >95%.
-
Dilute cells to the desired seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMAF or the MMAF-ADC in complete medium. A typical concentration range for free MMAF is 0.01 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours. Longer incubation times are recommended for tubulin inhibitors like MMAF.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Measure luminescence.
-
-
Data Analysis:
-
Subtract the average background reading from all values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Target cells treated with MMAF or MMAF-ADC for a specified time.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with MMAF or MMAF-ADC at a concentration around the IC50 value for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (often due to mechanical damage).
-
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using a DNA-staining dye and flow cytometry.
Materials:
-
Target cells treated with MMAF or MMAF-ADC.
-
Cold 70% ethanol.
-
PI staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with MMAF or MMAF-ADC as in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in PI staining solution with RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is expected after MMAF treatment.
Conclusion
Monomethyl auristatin F is a highly effective cytotoxic agent whose mechanism of action is centered on the potent inhibition of tubulin polymerization. This primary action leads to a cascade of well-defined cellular events, including G2/M phase cell cycle arrest and the subsequent induction of apoptosis. The development of ADC technology has been crucial in harnessing the power of MMAF, enabling its targeted delivery to cancer cells and establishing it as a vital payload in the development of next-generation cancer therapeutics. A thorough understanding of its cytotoxicity profile, coupled with robust in-vitro characterization using standardized protocols, is essential for the successful preclinical and clinical development of MMAF-based ADCs.
References
An In-depth Technical Guide to MC-Val-Cit-PAB-MMAF: Core Components and Design Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The intricate design of these tripartite molecules is critical to their therapeutic success. This technical guide provides a comprehensive overview of the key components and design principles of MC-Val-Cit-PAB-MMAF, a widely utilized ADC construct. We will delve into the molecular architecture, mechanism of action, and the experimental protocols essential for its evaluation.
Core Components and Molecular Architecture
The this compound drug-linker is a sophisticated construct engineered for optimal stability in circulation and selective payload release within the tumor microenvironment.[1][2] It is comprised of four key components, each with a distinct function:
-
MC (Maleimidocaproyl): This component serves as the conjugation moiety, facilitating a stable covalent bond with the monoclonal antibody.[1] The maleimide group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable thioether linkage.[3][4]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a crucial element of the linker's design, acting as a specific cleavage site for lysosomal proteases. Cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells, recognizes and efficiently cleaves the peptide bond between citrulline and the PAB group. This enzymatic susceptibility is highly dependent on the acidic environment of the lysosome, rendering the linker stable at physiological pH in the bloodstream.
-
PAB (p-Aminobenzylcarbamate): The PAB unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and ensure that upon cleavage of the Val-Cit linker, the payload is released in its unmodified and fully active form.
-
MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent and the cytotoxic payload of this ADC. As an antimitotic agent, it inhibits tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key characteristic of MMAF is its charged C-terminal phenylalanine, which reduces its cell permeability compared to other auristatins like MMAE. This property can minimize the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells.
Design Principles and Mechanism of Action
The design of the this compound linker is predicated on achieving a high therapeutic index by maximizing tumor cell killing while minimizing systemic toxicity. This is accomplished through several key principles:
-
High Stability in Circulation: The linker is designed to be highly stable in the systemic circulation, preventing premature release of the highly toxic MMAF payload. This stability is crucial for minimizing off-target toxicity.
-
Targeted Intracellular Release: The ADC is directed to tumor cells via the specificity of the monoclonal antibody for a tumor-associated antigen. Upon binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases cleave the Val-Cit dipeptide.
-
Self-Immolation and Payload Activation: The cleavage of the Val-Cit linker initiates a cascade of electronic events within the PAB spacer, leading to its spontaneous 1,6-elimination. This "self-immolation" releases the unmodified and fully active MMAF into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Once released, MMAF binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest and programmed cell death (apoptosis).
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties of this compound and the in vitro cytotoxicity of MMAF.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C68H103N11O16 | |
| Molecular Weight | 1330.61 g/mol | |
| CAS Number | 863971-17-9 | |
| Appearance | Solid |
Table 2: In Vitro Cytotoxicity of MMAF
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 5-100 | |
| Breast Cancer Cells | Breast Cancer | 5-100 | |
| Prostate Cancer Cells | Prostate Cancer | 5-100 | |
| Lung Cancer Cells | Lung Cancer | 5-100 |
Experimental Protocols
Detailed experimental protocols are essential for the robust evaluation of ADCs. Below are methodologies for key in vitro assays.
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
1. Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an optimized density (e.g., 1,000–10,000 cells/well) in 50 µL of complete culture medium.
-
Incubate the plates at 37°C with 5% CO2 overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, an isotype control ADC, and free MMAF in complete culture medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
3. Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 48 to 144 hours.
4. MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.
5. Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium transfer assay.
1. Co-culture Bystander Assay:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells (e.g., GFP-transfected) in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3).
-
Treat the co-cultures with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
Measure the fluorescence intensity of the Ag- cell population to specifically quantify their viability.
-
A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.
2. Conditioned Medium Transfer Assay:
-
Seed Ag+ cells in 6-well plates and treat them with a high concentration of the MMAF-ADC (e.g., 10x IC50) for 48-72 hours to generate conditioned medium.
-
Collect the supernatant (conditioned medium) and filter it to remove any cells.
-
Seed Ag- cells in a 96-well plate and, after they adhere, replace the medium with the conditioned medium from the Ag+ cells.
-
Incubate for 72-120 hours and assess the viability of the Ag- cells using an appropriate method (e.g., MTT assay).
-
Increased killing of Ag- cells by the conditioned medium from ADC-treated Ag+ cells compared to conditioned medium from untreated Ag+ cells confirms a bystander effect.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells, which is a prerequisite for the action of intracellularly cleaved linkers.
1. Cell Preparation:
-
Seed target cells in a suitable format (e.g., 96-well plate or chamber slides).
2. ADC Treatment:
-
Treat the cells with a fluorescently labeled ADC and a labeled isotype control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.
3. Data Acquisition:
-
Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.
4. Data Analysis:
-
Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.
Visualizations
Signaling Pathway of MMAF-Induced Apoptosis
The disruption of microtubule dynamics by MMAF triggers the intrinsic apoptotic pathway.
Caption: MMAF-induced apoptotic signaling pathway.
Experimental Workflow for ADC Synthesis and Characterization
A general workflow for the production and evaluation of an this compound ADC.
Caption: General workflow for ADC synthesis and evaluation.
Logical Relationship of this compound Components
This diagram illustrates the functional relationship between the different parts of the drug-linker conjugate.
References
A Technical Guide to the Theoretical and Practical Determination of Drug-to-Antibody Ratio (DAR) for MMAF Conjugates
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs utilizing the potent anti-tubulin agent Monomethylauristatin F (MMAF), precise control and accurate measurement of DAR are paramount throughout the development and manufacturing processes.[1][2] This technical guide provides an in-depth overview of the theoretical considerations underpinning DAR and the practical analytical methodologies for its determination in MMAF-based ADCs.
Theoretical Drug-to-Antibody Ratio (DAR) Considerations
The theoretical DAR is predetermined by the conjugation strategy and the stoichiometry of the reactants. While a precise theoretical calculation from first principles is complex due to the stochastic nature of the conjugation process, the expected average DAR is a key parameter in ADC design. The two primary conjugation strategies for MMAF ADCs are cysteine-based and lysine-based conjugation, each resulting in different theoretical DAR profiles.
1.1. Cysteine-Based Conjugation and Stoichiometry
Cysteine-based conjugation is a widely used method that offers greater control over the DAR, leading to a more homogeneous product.[3][4] This technique typically involves the partial reduction of interchain disulfide bonds in the antibody's hinge region, generating free thiol (-SH) groups for conjugation with a maleimide-activated MMAF linker-drug. In a typical IgG1 antibody, there are four interchain disulfide bonds, which upon reduction can yield up to eight reactive cysteine residues.
The stoichiometry of the reducing agent (e.g., TCEP) and the molar excess of the MMAF-linker conjugate are carefully controlled to achieve a target DAR. The resulting ADC population is a heterogeneous mixture of species with varying numbers of conjugated MMAF molecules, typically with even-numbered DAR values (DAR0, DAR2, DAR4, DAR6, DAR8). The theoretical average DAR is often targeted to be between 3.5 and 4.5 for an optimal balance of efficacy and safety.
1.2. Lysine-Based Conjugation
Lysine-based conjugation utilizes the primary amines on the surface-exposed lysine residues of the antibody. A typical IgG antibody can have over 80 lysine residues, with about 10 being chemically accessible. This method can lead to a much higher potential DAR but results in a highly heterogeneous and complex mixture of ADC species, with a wide distribution of DAR values (e.g., 0 to 8). The theoretical DAR in lysine conjugation is harder to control and predict with precision compared to cysteine-based methods.
Chemical Principles of MMAF Conjugation
The most common chemistry for cysteine-based conjugation of MMAF involves a maleimide-activated linker attached to the drug. The core reaction is a nucleophilic addition of the thiol group from a cysteine residue on the reduced antibody to the electron-deficient double bond of the maleimide ring on the MMAF-linker. This forms a stable thioether bond, covalently attaching the cytotoxic payload to the antibody.
Figure 1: Chemical reaction for cysteine-based MMAF conjugation.
Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the average DAR and the distribution of different DAR species in an MMAF ADC preparation. It is highly recommended to use at least two orthogonal methods for comprehensive characterization.
3.1. UV-Vis Spectroscopy
This is a simple and rapid method for determining the average DAR. It is based on the Beer-Lambert law and requires that the antibody and the MMAF drug have distinct absorption maxima. Typically, protein concentration is measured at 280 nm, and the drug concentration is measured at its own absorption maximum (e.g., 248 nm for some linkers).
The average DAR is calculated by solving simultaneous equations for the concentrations of the antibody and the drug, using their respective extinction coefficients at the two wavelengths.
Experimental Protocol: UV-Vis Spectroscopy
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients (ε) for the naked antibody and the MMAF-linker at 280 nm and the drug's λmax (e.g., 248 nm).
-
Sample Preparation: Dilute the MMAF-ADC sample to a concentration that provides an absorbance reading within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
Calculation: Use the following equations to calculate the concentrations of the antibody (CAb) and the drug (CDrug), and subsequently the DAR:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
DAR = CDrug / CAb
-
Figure 2: Workflow for DAR determination using UV-Vis Spectroscopy.
3.2. Hydrophobic Interaction Chromatography (HIC)
HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs. The technique separates ADC species based on their hydrophobicity under non-denaturing conditions. Since MMAF is hydrophobic, each additional MMAF molecule increases the overall hydrophobicity of the ADC, leading to a longer retention time on the HIC column. The result is a chromatogram with distinct peaks corresponding to the antibody with zero (DAR0), two (DAR2), four (DAR4), etc., conjugated drugs.
The average DAR is calculated as a weighted average of the peak areas for each DAR species.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
-
System and Column: Use a biocompatible HPLC or UHPLC system with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the MMAF-ADC sample to approximately 1 mg/mL using Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the weighted average formula:
-
Average DAR = Σ (% Peak Areai * DARi) / 100, where 'i' is each DAR species.
-
References
The Cornerstone of Cancer Therapy: A Technical Guide to Auristatin Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Auristatin derivatives, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone in the development of Antibody-Drug Conjugates (ADCs). Their exceptional cytotoxicity, with IC50 values in the nanomolar to picomolar range, makes them ideal payloads for targeted delivery to cancer cells via monoclonal antibodies, thereby minimizing systemic toxicity.[1] This in-depth technical guide elucidates the foundational principles of utilizing auristatin derivatives in ADCs, focusing on their mechanism of action, structure-activity relationships, the critical role of linker technology, and the experimental protocols essential for their evaluation.
Mechanism of Action: Potent Disruption of Microtubule Dynamics
The primary mechanism of action for auristatin derivatives is the inhibition of tubulin polymerization.[1][2] Auristatins bind to the vinca domain on β-tubulin, interfering with the assembly of microtubules, which are critical components of the cytoskeleton and the mitotic spindle essential for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, making them highly effective against rapidly proliferating cancer cells.[3] The most widely used auristatin derivatives in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
Signaling Pathway for Auristatin-Induced Apoptosis
The binding of auristatins to tubulin initiates a signaling cascade that culminates in programmed cell death. The following diagram illustrates this pathway.
Caption: Signaling cascade initiated by auristatin derivatives, leading to apoptosis.
Structure-Activity Relationship (SAR) and Physicochemical Properties
The structure of auristatin derivatives is a key determinant of their activity and suitability as ADC payloads. Modifications to the peptide backbone can significantly impact potency, hydrophobicity, and conjugation potential.
-
N-terminus (P1 position): Modifications at this position are crucial for linker attachment. The presence of a secondary amine in derivatives like MMAE and MMAF allows for their conjugation to linkers.
-
C-terminus (P5 position): The C-terminal substituent dramatically influences the physicochemical properties of the auristatin. For instance, MMAE is a neutral molecule, while MMAF possesses a charged phenylalanine residue at its C-terminus. This difference renders MMAF more hydrophilic and less membrane-permeable compared to the more hydrophobic MMAE.
-
Central Peptide Core (P2-P4 positions): Alterations within the central peptide core can affect the molecule's conformation and its binding affinity to tubulin.
The hydrophobicity of the auristatin payload is a critical consideration in ADC design. Highly hydrophobic payloads can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DAR), and can result in faster plasma clearance. Conversely, more hydrophilic payloads can improve ADC stability and pharmacokinetics.
Key Auristatin Derivatives: MMAE vs. MMAF
MMAE and MMAF are the most extensively studied auristatin derivatives for ADC development. Their distinct properties offer different strategic advantages.
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |
| Structure | Neutral molecule at the C-terminus | Charged phenylalanine at the C-terminus | |
| Cell Permeability | High, more membrane-permeable | Low, less membrane-permeable | |
| Bystander Effect | Potent bystander killing of antigen-negative neighboring cells | Limited to no bystander effect | |
| Potency (as free drug) | Highly potent (100-1000 times more than doxorubicin) | Less potent than MMAE due to lower cell permeability | |
| Systemic Toxicity | Potentially higher due to bystander effect | Potentially lower due to limited cell permeability | |
| Therapeutic Use | Advantageous for heterogeneous tumors | Advantageous for homogenous tumors with high antigen expression |
The Crucial Role of Linker Technology
The linker connecting the auristatin payload to the monoclonal antibody is a critical component that dictates the stability, mechanism of release, and overall therapeutic index of the ADC. Linkers are broadly categorized as cleavable or non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon entering the target cell. Common cleavage mechanisms include:
-
Protease-cleavable linkers: These often contain a dipeptide sequence, such as valine-citrulline (vc), which is cleaved by lysosomal proteases like cathepsin B. This is the most common linker strategy for auristatin-based ADCs.
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: These contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm.
The use of a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), is often incorporated with cleavable linkers to ensure the efficient release of the unmodified auristatin payload.
Non-Cleavable Linkers
Non-cleavable linkers, such as those forming a stable thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload as an amino acid-linker-drug adduct.
Comparison of Linker Strategies for Auristatin ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Reference(s) |
| Release Mechanism | Enzymatic (proteases), chemical (pH, reduction) | Lysosomal degradation of the antibody | |
| Released Payload | Unmodified, potent auristatin | Amino acid-linker-auristatin adduct | |
| Bystander Effect | Possible with membrane-permeable payloads (e.g., MMAE) | Generally abrogated as the adduct is less permeable | |
| Plasma Stability | Generally stable, but potential for premature release | Highly stable, minimizing off-target toxicity | |
| Therapeutic Application | Heterogeneous tumors | Homogeneous tumors |
Experimental Protocols for ADC Development and Evaluation
A series of well-defined in vitro and in vivo experiments are essential to characterize the potency, stability, and efficacy of auristatin-based ADCs.
ADC Synthesis and Characterization
The synthesis of an auristatin ADC typically involves the conjugation of a linker-payload to the antibody. A common method is the conjugation to cysteine residues in the antibody hinge region.
Caption: General workflow for the synthesis and characterization of an auristatin ADC.
Protocol for ADC Synthesis via Cysteine Conjugation:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reduction of Disulfide Bonds: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate reactive thiol groups. The extent of reduction determines the potential drug-to-antibody ratio (DAR).
-
Linker-Payload Preparation: The auristatin-linker is dissolved in an organic solvent like DMSO.
-
Conjugation: The linker-payload is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other reactants using methods like size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the average DAR, aggregation levels, and purity. Hydrophobic Interaction Chromatography (HIC) is a common method to determine the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).
In Vitro Cytotoxicity Assay
This assay measures the potency of the free auristatin and the ADC in killing cancer cells.
Protocol for In Vitro Cytotoxicity Assay:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the free auristatin derivative or the corresponding ADC.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as PrestoBlue or by performing an MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration.
Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Protocol for Bystander Effect Co-culture Assay:
-
Cell Labeling: Two cell populations are used: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cells are labeled with a fluorescent dye.
-
Co-culture: The Ag+ and Ag- cells are co-cultured in a defined ratio.
-
ADC Treatment: The co-culture is treated with the ADC.
-
Viability Analysis: After incubation, the viability of the Ag- cell population is assessed by flow cytometry or high-content imaging. A significant decrease in the viability of the Ag- cells in the co-culture compared to a control culture of only Ag- cells treated with the ADC indicates a bystander effect.
In Vivo Efficacy Studies
Xenograft models are used to evaluate the anti-tumor activity of ADCs in a living organism.
Protocol for In Vivo Xenograft Study:
-
Tumor Implantation: Human tumor cells (either cell lines or patient-derived xenografts) are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: The mice are treated with the ADC, a control antibody, or vehicle, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the ADC is evaluated by comparing tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
Auristatin derivatives are a clinically validated and highly effective class of payloads for ADC development. The choice of the specific auristatin derivative (e.g., MMAE vs. MMAF) and the linker technology (cleavable vs. non-cleavable) are critical decisions that must be tailored to the specific target antigen, tumor type, and desired therapeutic outcome. A thorough understanding of the structure-activity relationships and the implementation of robust experimental protocols are paramount for the successful design and development of next-generation auristatin-based ADCs with improved therapeutic windows. Future research will likely focus on the development of novel auristatin analogs with optimized physicochemical properties, as well as innovative linker technologies that provide enhanced stability and more selective payload release.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-MMAF to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to target cells, such as cancer cells. This targeted delivery mechanism aims to enhance the therapeutic efficacy of the cytotoxic payload while minimizing systemic toxicity.[1][2][3] The MC-Val-Cit-PAB-MMAF drug-linker is a key component in the construction of modern ADCs. It comprises the potent anti-mitotic agent Monomethyl auristatin F (MMAF) connected to the antibody via a linker system.[1][4] This linker, featuring a maleimidocaproyl (MC) group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer, is engineered for stability in circulation and selective release of the MMAF payload within the target cell's lysosome.
MMAF functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells. The conjugation process detailed in this protocol focuses on a cysteine-directed method, which involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for reaction with the maleimide group of the drug-linker. The resulting ADC is a heterogeneous mixture of antibody species with varying numbers of conjugated drug molecules. The average number of drugs per antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that significantly influences the ADC's efficacy and safety profile.
This document provides a comprehensive, step-by-step protocol for the conjugation of this compound to a monoclonal antibody, including methods for purification and characterization of the resulting ADC.
Mechanism of Action
The therapeutic effect of an this compound ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, where the Val-Cit linker is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm. The released MMAF then binds to tubulin, disrupting microtubule dynamics, which induces cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow
The overall process for generating and characterizing an this compound ADC involves several key stages: antibody preparation and reduction, conjugation with the drug-linker, purification of the ADC, and finally, comprehensive characterization to ensure its quality and desired properties.
Caption: High-level experimental workflow for ADC conjugation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of this compound to a monoclonal antibody. Optimal conditions may vary depending on the specific antibody and desired final product characteristics.
| Parameter | Typical Value/Range | Method of Determination |
| Antibody Concentration | 1 - 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Reducing Agent (TCEP) Molar Excess | 2.5 - 4-fold per mole of antibody | N/A |
| Drug-Linker Molar Excess | 1.2 - 2-fold over available thiol groups | N/A |
| Reaction Time | 1 - 2 hours | N/A |
| Reaction Temperature | Room Temperature or 37°C | N/A |
| Target Average DAR | 3.5 - 4.0 | HIC, RP-HPLC, LC-MS |
| Conjugation Efficiency | > 95% | HIC, RP-HPLC |
| Final ADC Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
Detailed Experimental Protocols
Materials and Reagents
-
Purified monoclonal antibody (mAb)
-
This compound
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Organic Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.4)
-
Purification columns (e.g., desalting columns, HIC columns)
-
Storage Buffer (e.g., PBS, pH 7.4)
Antibody Preparation and Reduction
This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups necessary for conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the Reaction Buffer.
-
Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2.5 to 4-fold molar excess of TCEP per mole of antibody to the antibody solution. The exact ratio may need to be optimized for each specific antibody to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent the quenching of the maleimide-activated drug-linker.
Conjugation Reaction
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation:
-
Add the dissolved this compound to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.
Purification of the ADC
Purification is essential to remove unreacted drug-linker, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio.
-
Removal of Small Molecules: Remove unreacted drug-linker and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Fractionation by HIC (Optional): To isolate ADC species with a specific DAR, Hydrophobic Interaction Chromatography (HIC) can be employed.
-
The ADC is loaded onto the HIC column in a high salt buffer.
-
The ADC species are eluted using a gradient of decreasing salt concentration. Species with higher DARs are more hydrophobic and will elute later.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the collected fractions and perform a buffer exchange into the final formulation buffer.
-
Characterization of the ADC
The purified ADC must be thoroughly characterized to determine its quality and suitability for further studies.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for determining the DAR distribution. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated MMAF molecules. The average DAR is calculated from the peak areas of the different DAR species in the chromatogram.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed after reducing the ADC to separate the light and heavy chains, can also be used to determine the DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the mass of the intact ADC and its subunits, allowing for precise calculation of the DAR.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the drug-linker.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated in vitro using cell-based assays. Target and non-target cell lines are treated with serial dilutions of the ADC, and cell viability is measured (e.g., using an MTT assay) to determine the IC50 value.
-
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to a monoclonal antibody. Adherence to these methodologies, coupled with thorough characterization of the final product, is essential for the development of safe and effective antibody-drug conjugates for therapeutic applications. Optimization of specific reaction parameters may be necessary for different antibodies to achieve the desired drug-to-antibody ratio and overall product quality.
References
Preparing Stock Solutions of MC-Val-Cit-PAB-MMAF for Preclinical Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-MMAF. Adherence to these guidelines is critical to ensure the accuracy of experimental results and to maintain laboratory safety due to the cytotoxic nature of the compound.
Introduction
This compound is a key component in the development of antibody-drug conjugates. It comprises the potent anti-mitotic agent monomethyl auristatin F (MMAF) linked via a protease-cleavable valine-citrulline (Val-Cit) linker. The maleimidocaproyl (MC) group facilitates conjugation to antibodies, while the para-aminobenzyl (PAB) group acts as a self-immolative spacer. Accurate preparation of stock solutions is the foundational step for in vitro and in vivo studies investigating the efficacy and mechanism of action of ADCs developed with this linker-payload. Due to its high cytotoxicity, strict adherence to safety protocols during handling is mandatory.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below. Proper storage of both the lyophilized powder and the prepared stock solutions is crucial to maintain the integrity of the compound.
| Property | Value | Reference(s) |
| Molecular Weight | ~1330.61 g/mol | [1][2][3][4] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (e.g., at 100 mg/mL) | |
| Storage (Lyophilized) | Store at -20°C to -80°C for long-term stability. | |
| Storage (In Solution) | Aliquot and store at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles. It is highly recommended to use freshly prepared solutions due to instability. |
Safety Precautions for Handling Cytotoxic Compounds
MMAF and its derivatives are highly potent cytotoxic agents. All handling of this compound, both in powder and solution form, must be conducted in a designated area and within a certified chemical fume hood or biological safety cabinet to minimize exposure risk. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, back-closing gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator may be required depending on institutional policies and the scale of work.
All contaminated materials, including pipette tips, tubes, and empty vials, must be disposed of as cytotoxic waste according to institutional and local regulations. In case of a spill, follow established institutional procedures for cleaning cytotoxic spills immediately.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Calculation of Solvent Volume:
-
Determine the mass of the this compound powder from the product datasheet.
-
Use the following formula to calculate the required volume of DMSO to achieve a 10 mM stock solution:
Volume of DMSO (µL) = (Mass of powder (mg) / 1330.61 ( g/mol )) * 100,000
For example, for 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 1330.61 mg/mmol) * 1000 µL/mL = 0.7515 µL To achieve a 10 mM solution from 1 mg, you would add 75.15 µL of DMSO.
-
-
Reconstitution:
-
Carefully open the vial in a chemical fume hood.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Recap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month. For longer-term storage, -80°C is recommended, though fresh preparation is always preferred.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. qualia-bio.com [qualia-bio.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
Best Practices for Handling and Storing MC-Val-Cit-PAB-MMAF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, storage, and utilization of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-MMAF. Adherence to these guidelines is critical to ensure the integrity, stability, and optimal performance of this potent cytotoxic agent in research and drug development applications.
Introduction to this compound
This compound is a key component in the construction of ADCs. It comprises the potent anti-mitotic agent monomethyl auristatin F (MMAF) linked via a protease-cleavable linker.[1][2][3] This linker system, consisting of maleimidocaproyl (MC), valine-citrulline (Val-Cit), and a p-aminobenzylcarbamate (PAB) spacer, is designed to be stable in systemic circulation but readily cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells.[3][4] This targeted release of MMAF within the tumor cell minimizes off-target toxicity and enhances the therapeutic window of the ADC. MMAF itself functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Handling and Storage
Proper handling and storage of this compound are paramount to prevent degradation and maintain its chemical integrity.
2.1. Storage of Solid Compound
The solid form of this compound should be stored under controlled conditions to ensure long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or -20°C | To minimize thermal degradation. |
| Atmosphere | Store under dry nitrogen | To prevent oxidation and hydrolysis. |
| Light | Protect from light | To prevent photodegradation. |
2.2. Preparation and Storage of Stock Solutions
Solutions of this compound are known to be unstable and should be prepared fresh for each experiment. The maleimide group is susceptible to hydrolysis and reaction with nucleophiles.
| Parameter | Recommendation | Rationale |
| Solvents | ||
| Recommended | DMSO, DMF | Good solubility. |
| Not Recommended | Aqueous buffers, Protic solvents | Poor solubility and potential for hydrolysis. |
| Preparation | ||
| Technique | Use freshly opened, anhydrous solvent. Sonicate if necessary to dissolve. | To ensure complete dissolution and minimize water content. |
| Storage | ||
| Temperature | Aliquot and store at -80°C for short-term storage (up to 1 month). | To slow down degradation in solution. |
| Freeze-Thaw | Avoid repeated freeze-thaw cycles. | To prevent degradation due to physical stress. |
| General | Always prepare fresh solutions for conjugation reactions. | To ensure the highest reactivity of the maleimide group. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common ADC development workflows. Optimization may be required for specific antibodies and experimental setups.
3.1. Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via cysteine residues.
3.1.1. Materials
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP, DTT)
-
This compound
-
Anhydrous DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Reaction buffers (e.g., PBS with EDTA)
3.1.2. Procedure
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1-10 mg/mL in a suitable reaction buffer.
-
Add a 10-50 molar excess of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the freshly prepared this compound solution in DMSO to the reduced mAb. A typical molar excess of the linker-drug to the antibody is 2-8 fold per free thiol.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Quenching:
-
Add a 5-10 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) over the initial amount of this compound.
-
Incubate for 30 minutes to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
3.2. Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency (IC50) of an ADC generated with this compound using a cell viability assay.
3.2.1. Materials
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody (control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
3.2.2. Procedure
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Include wells with untreated cells as a viability control.
-
Incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent (e.g., add MTT solution and incubate, then solubilize formazan crystals).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway of MMAF
Upon internalization and cleavage of the linker, MMAF is released into the cytoplasm where it exerts its cytotoxic effect by disrupting microtubule dynamics.
Conclusion
The chemical stability and biological activity of this compound are critically dependent on proper handling and storage. By following these guidelines, researchers can ensure the reliability and reproducibility of their experiments, ultimately contributing to the successful development of novel antibody-drug conjugates. It is imperative to always consult the specific product datasheet provided by the manufacturer for the most accurate and up-to-date information.
References
Application of MC-Val-Cit-PAB-MMAF in HER2-Positive Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-MMAF, represents a sophisticated approach in the targeted therapy of HER2-positive cancers. This system combines a highly specific anti-HER2 monoclonal antibody (mAb) with the potent cytotoxic agent Monomethyl Auristatin F (MMAF) through a conditionally stable linker. This document provides detailed application notes on its mechanism of action, a summary of relevant preclinical data, and comprehensive protocols for its evaluation in HER2-positive cancer research.
The this compound conjugate is engineered for stability in systemic circulation and targeted release of the MMAF payload within cancer cells.[1][2] The maleimidocaproyl (MC) group allows for stable covalent attachment to the antibody, while the valine-citrulline (Val-Cit) dipeptide is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][3][4] The p-aminobenzylcarbamate (PAB) spacer acts as a self-immolative unit, ensuring the release of the unmodified, active form of MMAF upon Val-Cit cleavage. MMAF, a potent antimitotic agent, then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The therapeutic action of an anti-HER2 ADC featuring the this compound system is a multi-step process initiated by the specific recognition of the HER2 receptor on the surface of cancer cells.
-
Binding and Internalization: The ADC selectively binds to the HER2 receptor, which is overexpressed on the surface of HER2-positive cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.
-
Payload Release: Cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PAB spacer, releasing the active cytotoxic payload, MMAF, into the cytoplasm of the cancer cell.
-
Cytotoxicity: MMAF, a potent tubulin polymerization inhibitor, binds to tubulin dimers, preventing their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis.
MMAF is structurally similar to Monomethyl Auristatin E (MMAE), another commonly used ADC payload. However, the C-terminal phenylalanine in MMAF imparts a negative charge, which is thought to reduce its cell permeability compared to MMAE. This property can minimize off-target toxicity to neighboring healthy cells, a phenomenon known as the "bystander effect," making MMAF a suitable payload for targets where high specificity is critical.
Signaling Pathways and Experimental Workflows
Caption: Workflow of anti-HER2 ADC from binding to apoptosis induction.
Caption: Key downstream pathways activated by HER2 overexpression.
Data Presentation
Table 1: In Vitro Cytotoxicity of an Anti-HER2 Conjugate
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | High | (ZHER2:4)2DCS-MMAE | 0.5 | |
| T-47D | Moderate | (ZHER2:4)2DCS-MMAE | 5.5 | |
| MDA-MB-453 | Moderate | (ZHER2:4)2DCS-MMAE | ~10-100 |
Data is for an anti-HER2 diaffibody conjugated with MC-Val-Cit-PABC-MMAE. This is presented as a surrogate for the expected performance of an MMAF-containing ADC.
Table 2: In Vivo Efficacy of an Anti-HER2-vc-MMAE ADC in a Gastric Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Complete Response Rate | Reference |
| IgG1(trastuzumab)-vc-MMAE | 10 | >95 | High | |
| IgG1(GH2-61)-vc-MMAE | 10 | >95 | High |
Data from a study on N87 human gastric tumor xenografts, demonstrating the potent in vivo anti-tumor activity of an anti-HER2 ADC with a cleavable linker and an auristatin payload.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an anti-HER2-MC-Val-Cit-PAB-MMAF ADC.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in HER2-positive cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474, NCI-N87) and HER2-negative (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-HER2-MC-Val-Cit-PAB-MMAF ADC
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the anti-HER2 ADC and the isotype control ADC in complete medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
Matrigel (optional)
-
Anti-HER2-MC-Val-Cit-PAB-MMAF ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in PBS, with or without Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, anti-HER2 ADC at different doses).
-
Administer the ADC or vehicle control via intravenous (i.v.) injection. A typical dosing schedule might be once every week for 3-4 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Workflow for evaluating ADC efficacy in a xenograft model.
Conclusion
The this compound drug-linker system, when conjugated to a HER2-targeting antibody, offers a promising therapeutic strategy for HER2-positive cancers. Its design for high circulatory stability and tumor-specific payload release aims to maximize efficacy while minimizing off-target toxicity. The provided protocols serve as a foundation for the preclinical evaluation of such ADCs, enabling researchers to assess their potency and potential for clinical development. Further investigation into ADCs utilizing this specific linker-payload combination is warranted to fully characterize their therapeutic potential in the treatment of HER2-overexpressing malignancies.
References
- 1. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Novel Antibody-Drug Conjugates Using MC-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The MC-Val-Cit-PAB-MMAF drug-linker is a sophisticated system designed for the development of ADCs. It comprises four key components:
-
MC (Maleimidocaproyl): A spacer that facilitates the conjugation of the linker to the antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[][2] This enzymatic cleavage ensures targeted drug release within the cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active cytotoxic payload.
-
MMAF (Monomethyl Auristatin F): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and can reduce off-target toxicity.[5]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
The therapeutic effect of an this compound ADC is initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This is followed by a cascade of events leading to programmed cell death:
-
Binding and Internalization: The ADC binds to the target antigen and is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The ADC-antigen complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker.
-
Payload Release: The cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, releasing the active MMAF payload into the cytoplasm.
-
Tubulin Inhibition and Apoptosis: Free MMAF binds to tubulin, disrupting microtubule dynamics and inhibiting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis.
Caption: General mechanism of action for an this compound ADC.
Data Presentation: In Vitro and In Vivo Efficacy
The potency and efficacy of novel ADCs developed using this compound are evaluated through a series of in vitro and in vivo experiments. The following tables summarize representative quantitative data from such studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC.
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |
| GD2 | ch14.18-MMAF | B78-D14 | Melanoma | <1 |
| HER-3 | EV20-sss-vc/MMAF | HepG2 | Liver Cancer | ~25-70 |
| Tn Antigen | Chi-Tn/MMAF | LOX | Melanoma | Varies |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy Data
Tumor growth inhibition (TGI) is a primary endpoint in preclinical in vivo studies to determine the antitumor activity of an ADC.
| Target Antigen | ADC | Tumor Model | Animal Model | Efficacy Outcome |
| GD2 | ch14.18-MMAF | B78-D14 Melanoma | C57BL/6 Mice | Significant tumor growth delay; average tumor size 3.8 times smaller than control. |
| HER-3 | EV20-sss-vc/MMAF | HepG2 Liver Cancer | Nude Mice | Significantly smaller tumor volumes compared to vehicle-treated group and increased survival. |
| Tn Antigen | Chi-Tn/MMAF | LOX Melanoma | Nude Mice | Induced a delay in tumor growth. |
| T-MMAF | T-MMAF | NCI N87 Gastric | NSG Mice | Tumor growth inhibition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of their novel this compound ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
This protocol outlines a method to determine the IC50 value of an MMAF-ADC in cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized as tubulin inhibitors can cause delayed cell death.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the average background reading from all values.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: A typical workflow for an in vitro cytotoxicity assay.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the antitumor efficacy of an MMAF-ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG or Nude mice)
-
Tumor cells for implantation
-
Matrigel (optional)
-
This compound ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse. A mixture with Matrigel may be used to improve tumor take rate.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
ADC Administration:
-
Administer the MMAF-ADC, control antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³) or at a specified time point.
-
Euthanize the mice and collect tumors and selected organs for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Caption: A generalized workflow for an in vivo tumor growth inhibition study.
Conclusion
The this compound drug-linker system offers a robust platform for the development of highly effective and targeted antibody-drug conjugates. The cleavable Val-Cit linker provides for tumor-specific payload release, while the potent MMAF payload induces efficient cancer cell killing. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to advance the next generation of ADC therapeutics. Careful optimization of experimental conditions and thorough characterization are crucial for the successful development of novel ADCs using this technology.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with MC-Val-Cit-PAB-MMAF
Technical Support Center: MC-Val-Cit-PAB-MMAF Conjugation
Welcome to the technical support center for troubleshooting low conjugation efficiency with this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a frequent challenge in ADC development.[] This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: What are the initial and most critical checks to perform when experiencing low conjugation efficiency?
When troubleshooting low conjugation efficiency, the first step is to verify the quality and integrity of your starting materials.
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Antibody Integrity: Ensure the antibody has not aggregated or degraded. Aggregation can be a significant issue, particularly with hydrophobic payloads.[2][3]
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Reagent Quality:
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This compound: This drug-linker is unstable in solution and should be freshly prepared before each use.[2][4] If using a pre-dissolved solution, confirm it has been stored correctly at -20°C for a limited time.
-
Reducing Agent: For cysteine-based conjugation, the activity of the reducing agent (e.g., TCEP, DTT) is critical for reducing interchain disulfide bonds. Ensure it is not expired and has been stored under appropriate conditions.
-
Buffers and Solvents: Use high-purity buffers and solvents to avoid interference with the conjugation reaction. Some solvents required to dissolve hydrophobic payload-linkers can promote aggregation.
-
Q2: How can I optimize the conjugation reaction conditions to improve efficiency?
Optimizing reaction parameters is crucial for maximizing conjugation yield. Key parameters to consider include:
-
Molar Ratio of Drug-Linker to Antibody: The stoichiometry of the drug-linker to the antibody is a critical parameter. A low ratio will result in a low DAR, while an excessive amount can lead to aggregation. It is essential to perform optimization experiments to determine the ideal molar excess.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conjugation. Monitor the reaction progress over a time course (e.g., 1, 2, 4, 8 hours) and at different temperatures (e.g., 4°C, room temperature) to find the optimal conditions.
-
pH: The pH of the reaction buffer can significantly impact the efficiency of both the antibody reduction and the maleimide-thiol conjugation steps. Screen a range of pH values to identify the optimum for your specific antibody.
Q3: Could the issue be related to the antibody itself or the linker chemistry?
Yes, the intrinsic properties of the antibody and the linker play a significant role.
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Antibody Accessibility: The accessibility of conjugation sites (e.g., interchain cysteines) can vary between different antibodies. Inefficient reduction of disulfide bonds is a common bottleneck for cysteine conjugation.
-
Linker Chemistry: The MC-Val-Cit-PAB linker is hydrophobic, which can lead to aggregation and limit the achievable DAR. For highly hydrophobic payloads, this can reduce the yield of properly conjugated ADC.
Q4: What are the best practices for purification and characterization to accurately assess conjugation efficiency?
Proper purification and analysis are essential to determine the success of the conjugation reaction.
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Purification: After quenching the reaction, purify the ADC from unconjugated drug-linker and other reagents using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Inefficient purification can lead to product loss and inaccurate characterization.
-
Characterization:
-
UV/Vis Spectroscopy: This is a straightforward method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution and quantify the percentage of different drug-loaded species.
-
Mass Spectrometry (LC-MS): LC-MS provides an accurate measurement of the molecular weight of the ADC and can confirm the DAR.
-
Frequently Asked Questions (FAQs)
Q5: What is a typical Drug-to-Antibody Ratio (DAR) for an ADC with this compound?
The ideal DAR typically ranges from 2 to 4. Over-conjugation (high DAR) can lead to reduced solubility and increased aggregation, while under-conjugation (low DAR) may result in insufficient potency. A DAR of around 4 is often considered a good balance between efficacy and avoiding aggregation.
Q6: Why is the Val-Cit linker susceptible to premature cleavage, and how can this be addressed?
The Val-Cit linker is designed to be cleaved by cathepsin B within tumor cells. However, it can also be susceptible to premature cleavage by extracellular enzymes like neutrophil elastase, which can lead to off-target toxicity. Linker engineering, such as incorporating hydrophilic moieties, can improve stability.
Q7: Can aggregation of the ADC be reversed?
Once significant aggregation has occurred, it is often irreversible. The best approach is to prevent aggregation from occurring in the first place by optimizing conjugation conditions and linker design. Techniques like immobilizing the antibody on a solid support during conjugation can also prevent aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical conjugation reaction and characterization. Note that optimal conditions may vary depending on the specific antibody and experimental goals.
Table 1: Recommended Starting Conditions for Cysteine-Based Conjugation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1 - 10 mg/mL | |
| Reducing Agent (TCEP) | 2-10 molar excess | |
| Reduction Incubation | 1-2 hours at 37°C | |
| Drug-Linker Molar Excess | 5-10 fold over antibody | |
| Conjugation Incubation | 1-2 hours at room temperature | |
| Quenching Agent (N-acetylcysteine) | 10-20 molar excess |
Table 2: Typical Analytical Parameters for ADC Characterization
| Analytical Method | Parameter Measured | Typical Expected Value | Reference |
| UV/Vis Spectroscopy | Average DAR | 2 - 4 | |
| HIC-HPLC | DAR Distribution | Predominantly DAR 2 and 4 species | |
| SEC-HPLC | Aggregation Level | < 5% high molecular weight species | |
| LC-MS | Molecular Weight | Confirms expected mass of ADC species |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the initial step of reducing the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Buffer Exchange: If necessary, exchange the antibody into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.0).
-
Concentration Adjustment: Adjust the antibody concentration to the desired level (e.g., 5 mg/mL).
-
Addition of Reducing Agent: Add a calculated molar excess of TCEP (e.g., 5-fold) to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Excess Reducing Agent: Immediately remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with reaction buffer. This step is critical to prevent quenching of the maleimide-activated drug-linker.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Reagent Preparation: If the this compound is provided as a solid, reconstitute it in a suitable solvent (e.g., DMSO) to the specified concentration.
-
Addition of Conjugation Reagent: Add the appropriate volume of the this compound solution to the reduced antibody. The molar ratio of drug-linker to antibody should be optimized.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Add a molar excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the resulting ADC using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Visualizations
References
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads, such as Monomethyl Auristatin F (MMAF).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with hydrophobic payloads like MMAF?
A1: The aggregation of ADCs with hydrophobic payloads like MMAF is a complex issue driven by several factors that increase the overall hydrophobicity of the conjugate. Key contributors include:
-
Hydrophobic Payloads and Linkers: The conjugation of inherently hydrophobic payloads like MMAF and certain linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize their exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased surface hydrophobicity, which in turn increases the propensity for aggregation.[2][3] ADCs with high DARs have a greater tendency to aggregate.[2]
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve hydrophobic linker-payloads can disrupt the antibody's structure. Additionally, unfavorable buffer conditions, such as a pH near the antibody's isoelectric point (pI) or suboptimal salt concentrations, can promote aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation (e.g., during transportation), freeze-thaw cycles, and even light can induce conformational changes and degradation of the ADC, leading to aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation due to their amino acid sequence and surface hydrophobicity. The conjugation process can further expose hydrophobic regions that were previously buried within the antibody's structure.
Q2: How can aggregation of MMAF ADCs be prevented during the conjugation process?
A2: Preventing aggregation from the outset of the conjugation process is critical. Strategies include:
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for the lowest DAR that still provides the desired efficacy. A lower DAR reduces the surface hydrophobicity of the ADC.
-
Immobilize the Antibody: Performing the conjugation reaction with the antibody immobilized on a solid support, such as an affinity resin, physically separates the antibody molecules, preventing them from aggregating during the reaction. This is often referred to as a "Lock-Release" approach.
-
Control Buffer Conditions: Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point (pI), as this is the point of minimum solubility. Both excessively low and high salt concentrations can also promote aggregation and should be optimized.
-
Minimize Organic Solvents: Use the lowest possible concentration of organic co-solvents required to dissolve the hydrophobic MMAF-linker. Screening for less denaturing solvents can also be beneficial.
Q3: What formulation strategies can be employed to enhance the long-term stability of purified MMAF ADCs and prevent aggregation during storage?
A3: A well-designed formulation is crucial for the long-term stability of MMAF ADCs. Key considerations include:
-
pH and Buffer Selection: The formulation pH should be optimized to maintain the ADC's stability, typically in the range of 5.0 to 6.5 for many antibodies, avoiding the isoelectric point. The choice of buffer is also important; for instance, histidine buffer has been found to be effective in maintaining the stability of some ADCs.
-
Use of Stabilizing Excipients:
-
Surfactants: Polysorbates, such as Polysorbate 20 and Polysorbate 80, are commonly used at low concentrations (e.g., 0.01% - 0.05% w/v) to minimize surface-induced aggregation.
-
Sugars and Polyols: Sucrose and trehalose can act as cryoprotectants and stabilizers, particularly for lyophilized formulations.
-
Amino Acids: Arginine can help suppress aggregation by interacting with hydrophobic patches on the protein surface.
-
-
Control of ADC Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If feasible for the application, storing the ADC at a lower concentration can be beneficial.
-
Appropriate Storage Temperature: Store the ADC at the recommended temperature, which is typically 2-8°C for short-term storage. For long-term storage, lyophilization or storage at -20°C or below in a buffer containing cryoprotectants is often necessary. It is important to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Significant Aggregation Observed Immediately After Conjugation
| Potential Cause | Recommended Solution | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR. | Reduced surface hydrophobicity and a lower propensity for aggregation. |
| Unfavorable Conjugation Conditions | Perform the conjugation with the antibody immobilized on a solid support (e.g., affinity resin) to physically separate the antibody molecules. | Minimized aggregation during the conjugation step, leading to a purer initial product. |
| Inappropriate Buffer Conditions | Ensure the conjugation buffer pH is not near the antibody's pI. Optimize the salt concentration of the buffer. | Improved antibody stability and solubility during the conjugation reaction. |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents used to dissolve the MMAF-linker. Screen for alternative, less denaturing solvents. | Reduced solvent-induced unfolding and subsequent aggregation of the antibody. |
Problem 2: Increased Aggregation of Purified MMAF ADC During Storage
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Formulation Buffer | Screen different buffer systems (e.g., histidine, acetate, citrate) and a pH range of 5.0-6.5 to find the optimal conditions for your specific ADC. | Identification of a buffer system that maintains the colloidal and conformational stability of the MMAF ADC. |
| Lack of Stabilizing Excipients | Add stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) and/or sugars (e.g., sucrose, trehalose) to the formulation. | Enhanced long-term stability and reduced aggregation during storage and freeze-thaw cycles. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). For long-term storage, consider lyophilization or frozen storage at ≤ -20°C in a cryoprotectant-containing buffer. Avoid repeated freeze-thaw cycles. | Minimized temperature-induced degradation and aggregation. |
| High ADC Concentration | If the application allows, store the ADC at a lower concentration to reduce intermolecular interactions. | Decreased rate of aggregation over time. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) species (fragments) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Low-protein-binding 0.22 µm filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to HMW species, the monomer, and LMW species. Calculate the percentage of each species by dividing the respective peak area by the total peak area.
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC constructs or formulations.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This method is useful for comparing different ADC formulations or batches.
Data Presentation
The following tables summarize key parameters and strategies to consider for minimizing the aggregation of ADCs with hydrophobic payloads like MMAF. The recommended values are general starting points and may require optimization for specific ADC constructs.
Table 1: Recommended Formulation Parameters to Minimize Aggregation
| Parameter | Recommended Range/Value | Rationale |
| pH | 5.0 - 6.5 | Maintains antibody stability and minimizes aggregation by avoiding the isoelectric point. |
| Ionic Strength | 50 - 150 mM | Helps to maintain the native conformation of the antibody. |
| Surfactant (Polysorbate 20/80) | 0.01% - 0.05% (w/v) | Reduces surface-induced aggregation and stabilizes the protein. |
| Bulking Agent (e.g., Sucrose) | 5% - 10% (w/v) | Provides stability during freezing and lyophilization. |
| Stabilizer (e.g., Arginine) | 25 - 100 mM | Can suppress aggregation by interacting with hydrophobic patches on the antibody surface. |
Table 2: Key Analytical Techniques for Aggregation Analysis
| Technique | Principle of Separation/Measurement | Primary Application | Information Obtained |
| Size Exclusion Chromatography (SEC) | Difference in hydrodynamic radius | Quantification of aggregates, monomers, and fragments | Percentage of HMW, monomer, and LMW species. |
| Hydrophobic Interaction Chromatography (HIC) | Difference in hydrophobicity | Assessment of relative hydrophobicity | Retention time correlates with hydrophobicity. |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity due to Brownian motion | Detection of aggregates and assessment of sample homogeneity | Hydrodynamic radius (Rh) and polydispersity index (PDI). |
| Analytical Ultracentrifugation (AUC) | Sedimentation in a centrifugal field | High-resolution characterization and quantification of aggregates | Sedimentation coefficient distribution, providing detailed information on aggregate size and shape. |
Visualizations
Caption: Key factors contributing to the aggregation of ADCs with hydrophobic payloads.
Caption: Workflow for preventing and analyzing ADC aggregation.
References
Causes and solutions for premature payload release from Val-Cit linkers
Welcome to the Technical Support Center for Val-Cit Linker Technologies. This resource provides troubleshooting guides and answers to frequently asked questions regarding the premature release of payloads from Valine-Citrulline (Val-Cit) based linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release from a Val-Cit linker?
The Val-Cit linker is an enzyme-cleavable system designed for targeted drug release within cancer cells.[1] The mechanism relies on a sequence of events that ensures the cytotoxic payload remains attached to the antibody in systemic circulation and is only released after being internalized by the target cell.[1][2]
The process is as follows:
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Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.[3]
-
Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the dipeptide bond between the Valine and Citrulline residues.[]
-
Self-Immolation: This cleavage triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyloxycarbonyl (PABC) spacer connected to the Citrulline. This "self-immolation" cascade is crucial for the traceless release of the payload.
-
Payload Activation: The unmodified, fully active cytotoxic payload is released into the cell's cytoplasm, where it can exert its cell-killing effect.
Q2: What are the primary causes of premature payload release from Val-Cit linkers?
Premature payload release typically occurs when the linker is cleaved in systemic circulation before the ADC reaches the target tumor cell. This can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes are:
-
Cleavage by Plasma Carboxylesterases (Mouse Models): The most significant cause of instability in preclinical mouse models is the cleavage of the Val-Cit linker by the serum enzyme carboxylesterase 1c (Ces1c). This enzyme is highly active in mouse plasma but not in human plasma, leading to a species-specific instability issue.
-
Cleavage by Neutrophil Elastase (Human): Studies have shown that human neutrophil elastase (NE) can also cleave the bond between valine and citrulline, potentially leading to off-target payload release and toxicities like neutropenia.
-
Conjugation Site and Spacer Exposure: The specific site where the linker-drug is conjugated to the antibody and the length of the linker can affect stability. More exposed linkers are more susceptible to enzymatic cleavage in the bloodstream.
Q3: Are there linker designs that are more stable in plasma?
Yes, linker engineering has produced next-generation designs with enhanced plasma stability, particularly for use in preclinical mouse models. The most successful modification is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.
The addition of a hydrophilic glutamic acid residue at the P3 position shields the linker from cleavage by mouse carboxylesterase Ces1c without preventing its intended cleavage by Cathepsin B inside the tumor cell. This results in significantly improved ADC stability and a more accurate assessment of efficacy in mouse studies.
Linker Stability Comparison
The following table summarizes the stability of traditional Val-Cit linkers compared to modified Glu-Val-Cit linkers in mouse and human plasma.
| Linker Variant | Plasma Source | Stability Assessment | Half-life (t½) | Reference |
| Val-Cit (VCit) | Mouse | Lost >95% of conjugated payload after 14 days. | ~2 Days | |
| Glu-Val-Cit (EVCit) | Mouse | Showed almost no linker cleavage after 14 days. | ~12 Days | |
| Val-Cit (VCit) | Human | Generally stable. | >200 hours | |
| Glu-Val-Cit (EVCit) | Human | Maintains high stability. | N/A |
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving issues related to premature payload release.
Issue: High levels of free payload or reduced Drug-to-Antibody Ratio (DAR) observed in plasma during in vivo (mouse) or in vitro studies.
This indicates that the Val-Cit linker is being cleaved prematurely. Follow this workflow to diagnose the cause and identify a solution.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS Based)
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Objective: To quantify the amount of intact ADC over time when incubated in plasma and determine its half-life.
Materials:
-
ADC of interest (e.g., 1 mg/mL stock)
-
Frozen plasma (human or mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator or shaking water bath at 37°C
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
LC-MS system for analysis
Workflow:
Procedure:
-
Incubation: Thaw the desired plasma (e.g., human, mouse) in a 37°C water bath. Add the ADC to the plasma to a final concentration of approximately 100-1000 µg/mL.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins. Vortex briefly.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Carefully collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method (e.g., affinity capture, size exclusion, or reversed-phase chromatography) to determine the concentration of the intact ADC.
-
Data Analysis: Plot the percentage of intact ADC remaining versus time. Calculate the half-life (t½) of the ADC in plasma by fitting the data to a first-order decay model.
Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC Based)
This protocol describes an assay to confirm that a linker is susceptible to its intended cleavage enzyme.
Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant Cathepsin B.
Materials:
-
ADC with Val-Cit or modified linker (e.g., 1 mg/mL)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 50 mM)
-
Quenching Solution: 2% Formic Acid
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the activation solution (e.g., final DTT concentration of 5 mM) in the assay buffer for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Equilibrate to 37°C.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-50 nM) and the ADC concentration is in the micromolar range (e.g., 10 µM).
-
Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding it to a tube containing the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the amount of released payload.
-
Data Analysis: Plot the concentration of released payload versus time to determine the rate of enzymatic cleavage. This confirms the linker's functionality under ideal lysosomal conditions.
References
Technical Support Center: Addressing Off-Target Toxicity of MMAF-Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF)-containing Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to mitigate off-target toxicity and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does its mechanism of action relate to off-target toxicity?
A1: Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent, a derivative of dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells.[1][2] Off-target toxicity can occur when the ADC delivers MMAF to healthy cells, or when the MMAF payload is prematurely released into systemic circulation.[1]
Q2: What are the primary mechanisms of off-target toxicity for MMAF-based ADCs?
A2: Off-target toxicity for MMAF-containing ADCs is multifactorial and can be categorized as follows:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen that is also expressed on healthy, non-malignant cells, leading to their destruction.
-
Off-target, payload-driven toxicity: This occurs independently of the ADC binding to its intended antigen and can be driven by:
-
Premature Payload Release: The linker connecting MMAF to the antibody may be unstable in circulation, leading to premature cleavage and systemic release of the cytotoxic payload.
-
Target-Independent ADC Uptake: The ADC can be taken up by healthy cells through mechanisms other than binding its specific antigen. This can be mediated by Fc receptors (FcγRs) on immune cells or mannose receptors on cell types like liver sinusoidal endothelial cells.
-
Q3: How does MMAF differ from MMAE in its toxicity profile and bystander effect?
A3: MMAF and MMAE are structurally similar auristatin derivatives, but a key difference in their C-terminus impacts their properties. MMAF has a charged C-terminal phenylalanine residue, making it more hydrophilic and less membrane-permeable. In contrast, MMAE has an uncharged C-terminus, rendering it more lipophilic and readily able to cross cell membranes. This difference has significant implications:
-
Bystander Effect: The bystander effect is the ability of a payload released from a target cell to kill adjacent, antigen-negative cells. Due to its high membrane permeability, MMAE can diffuse out of the target cell and induce a potent bystander effect. MMAF's charged nature and low permeability significantly limit its ability to exit the target cell, resulting in a minimal bystander effect.
-
Off-Target Toxicity: The reduced cell permeability of MMAF can be advantageous in reducing off-target toxicity if the payload is prematurely released into circulation, as it has more difficulty entering healthy cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in the IC50 values for our MMAF-containing ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. Variability can stem from several factors related to the ADC, cell culture conditions, and assay protocol. Since MMAF is a tubulin inhibitor, cells need to be actively dividing for it to exert its cytotoxic effect, making cell health and assay timing critical.
| Potential Cause | Troubleshooting Steps |
| ADC Quality and Handling | Aggregation: Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using size-exclusion chromatography (SEC). Stability: Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. Freeze-Thaw Cycles: Aliquot the ADC stock solution upon receipt to minimize freeze-thaw cycles, which can lead to aggregation and loss of activity. |
| Cell Culture Conditions | Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to prevent genetic drift and altered antigen expression. Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using over-confluent cells. Contamination: Regularly test cell lines for mycoplasma contamination, which can significantly affect cell viability. |
| Assay Protocol | Pipetting Errors: Use calibrated pipettes and proper technique to minimize variability. Uneven Cell Seeding: Ensure a single-cell suspension and mix thoroughly before and during plating to achieve uniform cell distribution in each well. Incubation Time: For tubulin inhibitors like MMAF, a longer incubation time (72-96 hours) is often recommended to allow for cell cycle arrest and delayed cell death. |
Issue 2: Lower Than Expected Potency of MMAF-ADC
Question: Our MMAF-ADC is not showing the expected potency in our cytotoxicity assays, while the free MMAF control is active. What could be the issue?
Answer: This scenario suggests a problem with the ADC itself or its interaction with and processing by the target cells.
| Potential Cause | Troubleshooting Steps |
| ADC and Target Interaction | Antigen Expression: Confirm the expression level of the target antigen on the cell surface using flow cytometry with the unconjugated antibody. Low or absent antigen expression will lead to poor internalization. Antibody Affinity: Verify that the conjugation of MMAF has not negatively impacted the binding affinity of the antibody to its target antigen. |
| ADC Internalization and Payload Release | Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding, preventing the ADC from reaching the lysosomes for payload release. Linker Cleavage: Ensure the linker is being cleaved appropriately within the cell to release the active MMAF payload. |
| Drug-to-Antibody Ratio (DAR) | Incorrect DAR: An ADC with a low DAR will deliver less MMAF per antibody, potentially resulting in lower potency. Verify the DAR of your ADC batch. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when designing and troubleshooting MMAF-containing ADC experiments.
Table 1: Physicochemical and Biological Properties of MMAF vs. MMAE
| Property | MMAF | MMAE | Reference |
| C-Terminus | Phenylalanine (Charged) | Valine (Uncharged) | |
| Cell Permeability | Low / Limited | High / Cell-permeable | |
| Bystander Effect | Minimal / Attenuated | Potent |
Table 2: Common Dose-Limiting Toxicities Associated with MMAF-Containing ADCs
| Toxicity | Potential Mechanism | Reference |
| Ocular Toxicity | Off-target uptake in the eye. | |
| Thrombocytopenia | Inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors by the toxic metabolite cys-mc-MMAF. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard method for determining the cytotoxicity of an MMAF-containing ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF-ADC and isotype control ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute cells in complete medium to the desired seeding density (typically 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include untreated control wells with medium only.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This assay assesses the ability of an MMAF-ADC to kill antigen-negative bystander cells when co-cultured with antigen-positive target cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
MMAF-ADC and a positive control ADC with a membrane-permeable payload (e.g., MMAE-ADC)
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Prepare a mixed cell suspension of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1, 1:4).
-
Seed the co-culture mixture into a 96-well plate.
-
Include control wells with only the GFP-expressing Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the positive control MMAE-ADC.
-
Add the ADC dilutions to the co-culture wells and the Ag- only wells.
-
-
Incubation:
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Using a high-content imaging system or flow cytometer, quantify the number of viable GFP-positive (bystander) cells in each well.
-
Compare the viability of the bystander cells in the co-culture wells to the bystander cells in the Ag- only wells. A significant decrease in the viability of bystander cells in the co-culture setting indicates a bystander effect.
-
Visualizations
Caption: Mechanisms of on-target and off-target toxicity of MMAF-containing ADCs.
Caption: Troubleshooting workflow for inconsistent results in MMAF-ADC cytotoxicity assays.
References
Technical Support Center: Optimizing MMAF Antibody-Drug Conjugations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is a typical target drug-to-antibody ratio (DAR) for MMAF ADCs, and why is it important?
A typical target DAR for many ADCs, including those with MMAF payloads, is around 3 to 4.[1] This ratio is a critical quality attribute because it directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2][3] The optimal DAR for a specific ADC can depend on the target antigen and the specific drug.[1]
Q2: What are the primary methods for determining the DAR of MMAF conjugates?
The most common analytical techniques for determining the DAR of MMAF ADCs are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs. For comprehensive characterization, using at least two orthogonal methods is highly recommended.
Q3: What are the key stages in the MMAF conjugation process where issues leading to a low DAR can occur?
Low DAR in a cysteine-based MMAF conjugation process can primarily arise from challenges in three main stages:
-
Antibody Reduction: Incomplete or inefficient reduction of the antibody's interchain disulfide bonds results in fewer available free thiol groups for conjugation.
-
Maleimide Conjugation: Suboptimal reaction conditions, such as incorrect pH, reagent concentrations, or reaction time, can lead to inefficient conjugation of the maleimide group of the linker-drug to the antibody's free thiols.
-
Post-Conjugation Instability: The thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction, which leads to deconjugation and a lower apparent DAR.
Troubleshooting Guides for Increasing Drug-to-Antibody Ratio (DAR)
This section addresses specific issues that can lead to a low DAR during MMAF conjugations and provides actionable steps for resolution.
Issue 1: Low Average DAR Despite Sufficient Molar Excess of Drug-Linker
Symptoms:
-
The final average DAR is lower than the target, even when using a high molar ratio of the MMAF drug-linker to the antibody.
-
Hydrophobic Interaction Chromatography (HIC) analysis shows a significant peak for the unconjugated antibody (DAR=0).
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Incomplete Antibody Reduction | Optimize Reducing Agent Concentration: Systematically vary the molar excess of the reducing agent (e.g., TCEP, DTT). A typical starting point is a 10-20 fold molar excess of TCEP per antibody. Verify Reducing Agent Activity: Ensure the reducing agent is not expired and has been stored correctly. Prepare fresh solutions before use. Optimize Reduction Time and Temperature: Increase the incubation time or temperature during the reduction step. A common protocol involves incubation at 37°C for 2 hours. |
| Suboptimal Conjugation pH | The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5-7.5. At pH values above 7.5, competing reactions with amines (e.g., lysine residues) can occur, and maleimide hydrolysis is more likely. Below pH 6.5, the reaction rate is significantly slower. Verify and adjust the pH of your conjugation buffer. |
| Inactive MMAF Drug-Linker | Use Freshly Prepared Drug-Linker Solution: MMAF, particularly in its activated maleimide form, can be unstable in solution. Prepare the solution immediately before the conjugation reaction. Verify Purity and Integrity: If possible, verify the purity of the solid MMAF drug-linker, as contaminants can interfere with the reaction. |
| Presence of Interfering Substances | Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer free of interfering substances like primary amines (e.g., Tris) or thiols. Perform buffer exchange using desalting columns if necessary. |
| Low Reaction Temperature or Insufficient Time | Optimize Conjugation Conditions: While some protocols suggest room temperature, others use lower temperatures to minimize side reactions. Systematically evaluate the impact of temperature (e.g., 4°C, room temperature) and incubation time (e.g., 1 to 4 hours) on the DAR. |
| Organic Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the MMAF drug-linker is below 10% in the final reaction mixture to avoid antibody denaturation. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Symptoms:
-
Visible precipitation or turbidity in the final ADC solution.
-
Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrophobicity of the Payload | MMAF and many of its linkers are highly hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower, but more soluble, DAR. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may promote aggregation. Conduct buffer screening experiments to identify optimal conditions for your specific ADC. |
| Harsh Conjugation Conditions | High temperatures or extreme pH during conjugation can denature the antibody, leading to aggregation. Use milder reaction conditions as a starting point. |
Experimental Protocols
Detailed Protocol for Cysteine-Based MMAF Conjugation
This protocol describes a general two-step process for conjugating a maleimide-functionalized MMAF linker-drug to an antibody via reduced interchain disulfide bonds.
1. Antibody Reduction
-
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).
-
Reduction Buffer (e.g., PBS with 1 mM EDTA).
-
-
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.
-
Incubate the mixture at 37°C for 2 hours to reduce the disulfide bonds.
-
Remove excess TCEP immediately after incubation using a desalting column equilibrated with the conjugation buffer.
-
2. MMAF Conjugation
-
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Maleimide-activated MMAF linker-drug (e.g., Mc-MMAF) dissolved in an organic solvent like DMSO.
-
Conjugation Buffer (e.g., PBS, pH 7.2).
-
-
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Add the maleimide-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Incubate the reaction mixture for 2-3 hours at room temperature or on ice.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.
-
3. Purification of the MMAF-ADC
-
Method: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for purifying the ADC and separating different DAR species.
-
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry).
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding.
-
Load the diluted sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear gradient from high salt (Buffer A) to low salt (Buffer B).
-
4. Characterization
-
Determine the final protein concentration using UV-Vis spectroscopy.
-
Analyze the average DAR and drug distribution using HIC-HPLC and/or RP-HPLC.
-
Confirm the molecular weight and integrity of the ADC using LC-MS.
Visualizations
Workflow for Optimizing DAR in MMAF Conjugations
Caption: Workflow for MMAF-ADC DAR Optimization.
Troubleshooting Logic for Low DAR
References
Overcoming poor aqueous solubility of MC-Val-Cit-PAB-MMAF
Welcome to the technical support center for MC-Val-Cit-PAB-MMAF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the poor aqueous solubility of this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound is a drug-linker conjugate used for creating ADCs.[1][2] It comprises the potent anti-tubulin agent Monomethyl Auristatin F (MMAF) connected to a maleimidocaproyl (MC) linker, a cathepsin-cleavable Valine-Citulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) spacer.[1][3] The overall construct, particularly the MMAF payload, is highly hydrophobic, leading to poor solubility in aqueous buffers.[4] This hydrophobicity can cause challenges such as aggregation and precipitation during experimental procedures.
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is the most common solvent for preparing high-concentration stock solutions. It is crucial to use fresh, anhydrous (moisture-free) grade DMSO, as absorbed water can significantly reduce the solubility of the compound.
Q3: Can I dissolve the compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is not recommended and will likely be unsuccessful due to the compound's hydrophobicity. The standard procedure is to first create a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute this stock into the desired aqueous buffer to the final working concentration.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue caused by the rapid change in solvent polarity. Several techniques can mitigate this:
-
Slow, Stepwise Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This avoids localized high concentrations that can trigger precipitation.
-
Lower Stock Concentration: Using a more dilute DMSO stock solution can help prevent precipitation upon transfer to the aqueous phase.
-
Temperature Control: Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility and prevent precipitation during dilution.
-
Use of Co-solvents: Incorporating a certain percentage of an organic co-solvent (if compatible with your experiment) in the final aqueous solution can maintain solubility.
-
Formulation with Excipients: Specialized excipients like surfactants (e.g., Polysorbate 20/80) or cyclodextrins can be used to formulate the compound and improve its apparent aqueous solubility.
Q5: What is the maximum recommended percentage of DMSO in a final aqueous solution for cell-based assays?
A5: The tolerance for DMSO varies significantly between cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration but without the drug) to account for any solvent-induced effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and preparation of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | 1. Low-quality or non-anhydrous DMSO.2. Insufficient mixing.3. Attempting to make a solution above the solubility limit. | 1. Use fresh, high-purity, anhydrous DMSO.2. Vortex vigorously and/or sonicate the solution in a water bath for short intervals.3. Gently warm the solution (e.g., to 37°C).4. Prepare a more dilute stock solution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Rapid change in solvent polarity.2. Stock solution is too concentrated.3. Final concentration in aqueous buffer is too high.4. Low temperature of the aqueous buffer. | 1. Add the DMSO stock dropwise to the buffer while vortexing.2. Perform a serial dilution.3. Reduce the final concentration of the ADC linker.4. Pre-warm the aqueous buffer before adding the stock solution. |
| Solution appears cloudy or hazy after dilution. | 1. Formation of fine precipitates or aggregates.2. High concentration of salts in the buffer enhancing hydrophobic interactions. | 1. Filter the final solution through a 0.22 µm syringe filter to remove aggregates.2. Consider using a buffer with a lower salt concentration, if experimentally permissible.3. Add a surfactant (e.g., 0.01% Polysorbate 20) to the final buffer to reduce aggregation. |
| Inconsistent results in biological assays. | 1. Compound instability in aqueous solution.2. Precipitation or aggregation over time.3. Adsorption to plasticware. | 1. Always prepare fresh working solutions immediately before use.2. Do not store aqueous solutions for more than a day.3. Visually inspect solutions for clarity before adding to assays.4. Consider using low-adhesion microplates or tubes. |
Solubility Data Summary
The solubility of MMAF and its derivatives is highly dependent on the solvent system. The following tables provide a summary of available quantitative data.
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| This compound | DMSO | Soluble | Not specified | |
| This compound | DMF | Soluble | Not specified | |
| MMAF | DMSO | 100 - 140 mg/mL | 137 - 191 mM | |
| MMAF Sodium Salt | DMSO | ≥ 200 mg/mL | > 265 mM | |
| MMAF | Ethanol | ~2 mg/mL | ~2.7 mM |
Note: The addition of the linker to MMAF increases the molecular weight and may alter solubility compared to the free payload. Always determine solubility empirically for your specific lot and experimental conditions.
Table 2: Solubility in Aqueous Co-Solvent Systems
| Compound | Solvent System | Reported Solubility | Source(s) |
| MMAF | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | |
| MMAF | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL | |
| MMAF | 10% DMSO / 90% Corn Oil | ≥ 3.5 mg/mL |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C. Visually inspect to ensure no particulates remain.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
Objective: To prepare a clear, homogenous working solution of this compound in an aqueous buffer for immediate use.
Materials:
-
Prepared DMSO stock solution of this compound
-
Desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to room temperature or 37°C.
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer. Crucial Step: Do not add the buffer to the DMSO stock.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store.
Visual Guides (Diagrams)
The following diagrams illustrate key decision-making and experimental workflows for handling this compound.
Caption: Workflow for preparing an aqueous working solution.
Caption: Troubleshooting precipitation during aqueous dilution.
References
Technical Support Center: MMAF Payloads & The Bystander Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bystander effect of Monomethyl Auristatin F (MMAF) payloads in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs, and why is it important?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, released from a targeted antigen-positive (Ag+) cancer cell, can diffuse into and kill neighboring antigen-negative (Ag-) cells.[1][2] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[1][3] A potent bystander effect can enhance the therapeutic efficacy of an ADC by overcoming this tumor heterogeneity.[4]
Q2: How does the bystander effect of MMAF differ from that of MMAE?
MMAF and MMAE are both potent anti-tubulin agents, but their ability to induce a bystander effect differs significantly due to their physicochemical properties. MMAF has a charged C-terminal phenylalanine, which makes it hydrophilic and less permeable to cell membranes. Consequently, once released inside a target cell, MMAF is largely trapped, leading to a limited bystander effect. In contrast, MMAE is uncharged, more lipophilic, and readily diffuses across cell membranes, resulting in a potent bystander effect.
Q3: What are the primary strategies to mitigate an unwanted bystander effect or enhance a limited one with MMAF payloads?
Strategies to modulate the bystander effect primarily revolve around the linker and payload chemistry:
-
Linker Selection: The choice of linker is critical.
-
Non-cleavable Linkers: These linkers, such as maleimidocaproyl (mc), result in the payload being released only after complete degradation of the antibody in the lysosome. The resulting payload-amino acid metabolite is charged and membrane-impermeant, thus minimizing the bystander effect.
-
Cleavable Linkers: Enzymatically cleavable linkers, like those containing valine-citrulline (Val-Cit), are designed to release the payload upon cleavage by lysosomal enzymes such as Cathepsin B. While this is a common strategy for many ADCs, the inherent properties of the released payload (like MMAF) will ultimately determine the extent of the bystander effect.
-
-
Payload Modification: While less common, modifications to the payload itself can alter its permeability. However, a more straightforward approach is the selection of a payload with the desired permeability from the outset (e.g., choosing MMAF for a limited bystander effect).
Q4: What are the potential off-target toxicities associated with MMAF payloads?
Off-target toxicities with MMAF-based ADCs can arise from several mechanisms:
-
On-target, off-tumor toxicity: The ADC binds to target antigens expressed on healthy tissues.
-
Premature Payload Release: Unstable linkers can release MMAF into circulation, although the low permeability of MMAF can mitigate systemic toxicity compared to MMAE.
-
Target-Independent Uptake: The ADC may be taken up by healthy cells through mechanisms like Fc receptor binding.
Specific toxicities associated with MMAF in clinical settings include ocular toxicity and thrombocytopenia.
Troubleshooting Guides
Troubleshooting Unexpected Results in a Co-culture Bystander Effect Assay
Issue 1: Higher than expected killing of antigen-negative (Ag-) cells.
-
Possible Cause 1: Direct toxicity of the ADC on Ag- cells.
-
Troubleshooting Step: Run a control experiment with only the Ag- cell line treated with the MMAF-ADC. If significant cell death is observed, it indicates that the ADC may have some affinity for the Ag- cells or that the payload is being released and internalized independently of the target antigen.
-
-
Possible Cause 2: Linker instability.
-
Troubleshooting Step: Analyze the stability of your ADC in culture medium over the time course of your experiment. Premature release of the payload could lead to effects similar to adding the free drug.
-
-
Possible Cause 3: High sensitivity of the Ag- cell line to free MMAF.
-
Troubleshooting Step: Determine the IC50 of free MMAF on your Ag- cell line. If it is highly sensitive, even minimal payload release could cause significant cell death.
-
Issue 2: No observable bystander effect when one is expected (even if limited).
-
Possible Cause 1: Insufficient ADC concentration or incubation time.
-
Troubleshooting Step: Increase the concentration of the ADC and/or extend the incubation period. Ensure the chosen concentration is sufficient to kill the antigen-positive (Ag+) cells effectively.
-
-
Possible Cause 2: The ratio of Ag+ to Ag- cells is too low.
-
Troubleshooting Step: Increase the proportion of Ag+ cells in your co-culture. A higher number of target cells will lead to a greater amount of released payload in the local environment.
-
-
Possible Cause 3: The Ag- cell line is resistant to MMAF.
-
Troubleshooting Step: Test the sensitivity of the Ag- cell line to free MMAF. If the cells are resistant, a bystander effect will not be observed.
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Troubleshooting a Conditioned Medium Transfer Assay
Issue: No toxicity observed in Ag- cells treated with conditioned medium from ADC-treated Ag+ cells.
-
Possible Cause 1: The concentration of released payload in the medium is below the cytotoxic threshold for the Ag- cells.
-
Troubleshooting Step: Increase the concentration of the ADC used to treat the Ag+ cells and/or increase the duration of treatment to allow more payload to be released into the medium.
-
-
Possible Cause 2: The payload is not being released into the medium.
-
Troubleshooting Step: This is the expected outcome for a highly membrane-impermeant payload like MMAF. The conditioned medium assay is better suited for assessing bystander effects from membrane-permeable payloads. A lack of effect in this assay for an MMAF-ADC is consistent with its mechanism of action.
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Quantitative Data Summary
The following table summarizes the comparative in vitro cytotoxicity of MMAF and MMAE, highlighting the impact of cell permeability on their activity.
| Payload | Target Cell Line | IC50 (as free drug) | IC50 (as ADC conjugate) | Bystander Killing Potential | Reference(s) |
| MMAF | Various | Generally higher than MMAE | Potent on Ag+ cells | Low/Negligible | , |
| MMAE | Various | Generally lower than MMAF | Potent on Ag+ cells | High | , |
Note: IC50 values are highly dependent on the specific cell line, ADC construct, and experimental conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This assay directly evaluates the ability of an MMAF-ADC to kill Ag- cells in the presence of Ag+ cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification
-
MMAF-ADC
-
Isotype control ADC
-
Free MMAF payload
-
96-well cell culture plates
-
Cell culture medium
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells into a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant.
-
Include monoculture controls: Ag+ cells alone and Ag- cells alone.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF.
-
Add the compounds to the appropriate wells. Include untreated controls.
-
-
Incubation:
-
Incubate the plates for 72-120 hours, a period sufficient to observe cytotoxicity.
-
-
Quantification:
-
High-Content Imaging: Stain the cells with a nuclear stain (e.g., Hoechst) and a viability dye. Image the plate and use analysis software to count the number of viable GFP-positive (Ag-) cells.
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of viable Ag- cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture treated with the MMAF-ADC to the viability of Ag- cells in the monoculture control treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Ag+ and Ag- cell lines
-
MMAF-ADC and isotype control ADC
-
6-well and 96-well plates
-
Sterile filters (0.22 µm)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the cells with a high concentration of the MMAF-ADC (e.g., 10x IC50) or an isotype control for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free MMAF.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
-
Data Analysis:
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from MMAF-ADC-treated Ag+ cells compared to controls would indicate a bystander effect mediated by a released, membrane-permeable payload.
-
Visualizations
Caption: MMAF-ADC mechanism and its limited bystander effect.
Caption: Workflow for the co-culture bystander effect assay.
Caption: Workflow for the conditioned medium transfer assay.
References
Optimizing buffer conditions for MC-Val-Cit-PAB-MMAF conjugation reactions
Welcome to the Technical Support Center for ADC Conjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer conditions for Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Monomethylauristatin F (MC-Val-Cit-PAB-MMAF) conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to antibodies or other thiol-containing proteins.
Issue 1: Low or No Conjugation Efficiency
Question: My final Drug-to-Antibody Ratio (DAR) is much lower than expected, or I'm seeing no conjugation at all. What are the potential causes and solutions?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to your buffer, reagents, or protocol.
Possible Causes & Solutions:
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Suboptimal pH: The pH of the reaction buffer is the most critical parameter for maleimide-thiol conjugation.[1] The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2]
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Below pH 6.5: The reaction rate slows significantly because the thiol group is protonated, reducing its nucleophilicity.[1][2]
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Above pH 7.5: The maleimide group becomes susceptible to hydrolysis into a non-reactive maleamic acid. Additionally, side reactions with primary amines (e.g., lysine residues) become more competitive, reducing selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
-
Thiol Inaccessibility or Re-oxidation: The target thiol groups on the antibody's cysteine residues may not be available for reaction.
-
Solution: If starting with intact disulfides, ensure complete reduction using a sufficient molar excess of a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed prior to adding the maleimide linker. If using DTT, it must be completely removed (e.g., via a desalting column) before adding the drug-linker, as it will compete for the maleimide.
-
Solution: To prevent re-oxidation of free thiols back to disulfides, degas all buffers and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.
-
-
Maleimide Hydrolysis: The maleimide group on the drug-linker is unstable in aqueous solutions, especially at alkaline pH.
-
Solution: Always prepare the stock solution of this compound in an anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Avoid long-term storage of the drug-linker in aqueous buffers.
-
-
Incorrect Stoichiometry: An insufficient molar ratio of the drug-linker to the antibody will result in a low DAR.
-
Solution: A 10-20 fold molar excess of the maleimide-linker reagent is a common starting point for protein labeling. However, this should be optimized for your specific antibody and desired DAR.
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Issue 2: Antibody Aggregation During or After Conjugation
Question: I'm observing precipitation or high molecular weight species (aggregates) in my reaction mixture. How can I prevent this?
Answer: Aggregation is a significant challenge in ADC development, often triggered by the conjugation of hydrophobic drug-linkers like MMAF. Unfavorable buffer conditions can exacerbate this issue.
Possible Causes & Solutions:
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Hydrophobic Interactions: The MMAF payload is highly hydrophobic. Once conjugated, it creates hydrophobic patches on the antibody surface that can interact with patches on other ADCs, leading to aggregation.
-
Co-solvent Shock: The this compound linker is typically dissolved in an organic co-solvent (e.g., DMSO, DMF). Adding this concentrated organic solution too quickly or in too high a volume can denature and aggregate the antibody.
-
Solution: Add the drug-linker stock solution to the antibody solution slowly and with gentle mixing. Ensure the final concentration of the organic co-solvent is kept to a minimum, typically below 10% (v/v).
-
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentration can promote aggregation.
-
Solution: Perform the conjugation at a pH where the antibody is stable and away from its isoelectric point (pI). Maintain adequate ionic strength with salts like NaCl (e.g., 150 mM) to help shield charges and reduce protein-protein interactions.
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-
High Protein Concentration: Very high antibody concentrations can increase the likelihood of aggregation.
-
Solution: A typical protein concentration for conjugation is between 1 and 10 mg/mL. If aggregation persists, try reducing the antibody concentration.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why?
A1: The optimal pH range is 6.5-7.5. This range provides the best balance between reaction rate and specificity. Below pH 6.5, the thiol is less reactive, and above pH 7.5, the maleimide group is prone to hydrolysis and side reactions with amines.
Q2: Which buffer systems are compatible with this conjugation chemistry?
A2: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are generally compatible, provided they do not contain interfering substances. It is critical to use buffers free of thiols. While Tris contains a primary amine, at a neutral pH (7.0-7.5), the reaction with thiols is so much faster that interference is minimal, though phosphate or HEPES buffers are often preferred. Always include 1-5 mM EDTA to prevent metal-catalyzed oxidation of thiols.
Q3: Which buffer components should I absolutely avoid?
A3: Avoid buffers containing nucleophiles that can react with the maleimide group. Key substances to avoid include:
-
Thiols: Dithiothreitol (DTT), 2-mercaptoethanol, glutathione.
-
Primary Amines (at high pH): Glycine, Tris (if pH > 8.0).
-
Other Additives: Sodium azide and BSA can interfere and should be removed from the antibody solution before conjugation.
Q4: How much organic co-solvent (like DMSO) can I add to the reaction?
A4: The this compound drug-linker is poorly soluble in aqueous solutions and requires a co-solvent like DMSO or DMF. It is crucial to keep the final concentration of the co-solvent as low as possible, typically not exceeding 10% (v/v), to prevent antibody denaturation and aggregation.
Q5: How can I control the final Drug-to-Antibody Ratio (DAR)?
A5: The DAR is primarily controlled by the molar ratio of the this compound linker to the number of available thiol groups on the antibody. To achieve a specific DAR, you can optimize the initial reduction step (to control the number of free thiols) and adjust the molar excess of the drug-linker added in the conjugation step.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Thiol protonation reduces reactivity |
| 6.5 - 7.5 | Optimal | Very High | Minimal |
| > 7.5 | Fast | Decreased | Maleimide hydrolysis; Reaction with amines (Lys) |
Table 2: Recommended Buffer Components & Concentrations
| Component | Function | Recommended Concentration | Compatible Systems | Incompatible Additives |
| Buffering Agent | Maintain pH | 20-100 mM | PBS, HEPES, MES, MOPS | Glycine, Glutathione |
| Salt | Reduce aggregation | 50-150 mM | NaCl | - |
| Chelating Agent | Prevent thiol oxidation | 1-5 mM | EDTA | - |
| Co-solvent | Solubilize drug-linker | < 10% (v/v) | DMSO, DMF | - |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general framework. Optimization is required for each specific antibody.
1. Antibody Preparation and Reduction (if necessary): a. Perform a buffer exchange to transfer the antibody (typically 1-10 mg/mL) into a degassed reaction buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). b. To reduce interchain disulfides, add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. c. If using DTT, it must be removed after reduction using a desalting column, exchanging back into the fresh, degassed reaction buffer.
2. Drug-Linker Preparation: a. Just prior to use, dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction: a. Add the calculated amount of the drug-linker stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold excess over available thiols). b. Add the stock solution drop-wise while gently stirring the antibody solution to prevent localized high concentrations of DMSO. c. Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
4. Quenching and Purification: a. Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1 mM to react with any excess maleimide. b. Purify the resulting ADC from excess drug-linker and quenching reagent using methods such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
Visualizations
Caption: High-level workflow for ADC conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
Validation & Comparative
The Great Debate: A Head-to-Head Comparison of MC-Val-Cit-PAB-MMAF and MMAE-Based Antibody-Drug Conjugates
A deep dive into the efficacy, mechanisms, and therapeutic potential of two leading ADC payloads for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Among the most utilized payloads are the potent auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This guide provides an objective, data-driven comparison of ADCs constructed with the MC-Val-Cit-PAB-MMAF linker-payload system against those utilizing MMAE, offering insights to inform strategic decisions in ADC development.
At the heart of their functional differences lies a subtle yet significant structural distinction. MMAF possesses a charged C-terminal phenylalanine, which renders it less membrane-permeable compared to the more hydrophobic and neutral MMAE.[1][2][3] This fundamental difference in physicochemical properties profoundly influences their biological activities, particularly concerning in vitro potency and the bystander killing effect.
Mechanism of Action: A Tale of Two Auristatins
Both MMAE and MMAF are potent antimitotic agents that induce cell death by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][4] The ADC, upon binding to a specific antigen on the surface of a cancer cell, is internalized. Within the lysosome, the valine-citrulline (Val-Cit) linker is cleaved by cathepsin B, releasing the active payload into the cytoplasm.
The divergence in their mechanisms of action occurs after the payload is released. Due to its higher cell permeability, MMAE can diffuse across the cell membrane of the target cancer cell and kill neighboring antigen-negative cells. This "bystander effect" is a crucial advantage when treating heterogeneous tumors where not all cells express the target antigen. In contrast, the charged nature of MMAF restricts its ability to exit the target cell, resulting in a more localized cytotoxic effect with a minimal to non-existent bystander effect. This property, however, may contribute to a more favorable safety profile by reducing off-target toxicities.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy of MMAF and MMAE-based ADCs based on available preclinical data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC/Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free MMAE | NCI-N87 | - | 0.7 | |
| Free MMAF | NCI-N87 | - | 88.3 | |
| Free MMAE | OE19 | - | 1.5 | |
| Free MMAF | OE19 | - | 386.3 | |
| Free MMAE | HCT116 | - | 8.8 | |
| Free MMAF | HCT116 | - | 8,944 | |
| Trastuzumab-MMAF | NCI-N87 | HER2 | 0.09 | |
| Pertuzumab-MMAF | NCI-N87 | HER2 | 0.07 | |
| Trastuzumab-MMAF | OE19 | HER2 | 0.18 | |
| Pertuzumab-MMAF | OE19 | HER2 | 0.16 | |
| cAC10-vcMMAE | Karpas 299 | CD30 | Potent (IC50 not specified) | |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potent (IC50 not specified) | |
| Chi-Tn/MMAF | Jurkat | Tn Antigen | ~450 | |
| Free MMAF | Jurkat | - | 450 | |
| Free MMAF | SKBR3 | - | 83 |
Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in publicly available literature. The data illustrates the generally lower potency of free MMAF compared to free MMAE, and the high potency of MMAF when delivered via an ADC to target-positive cells.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| anti-CD22-MC-vc-PAB-MMAE | Ramos (NHL) | ~6.5 mg/kg | Significant tumor growth inhibition | |
| anti-CD79b-MC-vc-PAB-MMAE | Ramos (NHL) | ~2.5 mg/kg | Significant tumor growth inhibition | |
| anti-CD22-MC-MMAF | Ramos (NHL) | ~7 mg/kg | Significant tumor growth inhibition | |
| anti-CD79b-MC-MMAF | Ramos (NHL) | ~2.5 mg/kg | Significant tumor growth inhibition | |
| cAC10-vcMMAE | Admixed (CD30+/CD30-) | 3 mg/kg | Tumor regression (bystander effect observed) | |
| cAC10-vcMMAF | Admixed (CD30+/CD30-) | 3 mg/kg | Tumor growth delay (no bystander effect) | |
| Chi-Tn-MMAF | Jurkat | 10 mg/kg, twice a week for 3 weeks | Significant tumor growth delay |
The Bystander Effect: A Critical Differentiator
The ability of an ADC's payload to kill neighboring antigen-negative tumor cells, known as the bystander effect, is a key consideration for treating solid tumors with heterogeneous antigen expression. As previously mentioned, MMAE's high cell permeability allows for a potent bystander effect, whereas MMAF's charged nature largely confines it to the target cell, limiting this activity.
Experimental Protocols
A thorough evaluation of ADC efficacy relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete cell culture medium. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
-
Cell Line Preparation: Use an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the bystander cell population using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
These studies assess the anti-tumor activity of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
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Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse. For bystander effect studies, an admixed model with both antigen-positive and antigen-negative cells can be used.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, isotype control ADC, or vehicle control, typically via intravenous injection at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Conclusion: Selecting the Right Payload for the Job
The choice between an this compound and an MMAE-based ADC is a strategic decision that hinges on the specific therapeutic goals and the characteristics of the target cancer.
MMAE-based ADCs are a powerful option, particularly for treating heterogeneous tumors where their potent bystander effect can eradicate antigen-negative cancer cells within the tumor microenvironment. However, this increased potency may come with a higher risk of off-target toxicities due to the payload's ability to diffuse into surrounding healthy tissues.
MMAF-based ADCs , with their limited cell permeability, offer a more localized therapeutic effect. This can translate to an improved safety profile and a wider therapeutic window. While the bystander effect is minimal, MMAF ADCs can be highly potent against antigen-positive cells.
Ultimately, the optimal choice requires a thorough preclinical evaluation, including in vitro cytotoxicity and bystander effect assays, as well as in vivo efficacy and toxicology studies in relevant models. This comprehensive guide provides a foundational comparison to aid researchers in making this critical decision in the development of the next generation of life-saving antibody-drug conjugates.
References
Cleavable vs. Non-Cleavable Linkers for MMAF Antibody-Drug Conjugates: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the choice of linker technology. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for the potent anti-tubulin agent, monomethyl auristatin F (MMAF). By examining key performance metrics and providing detailed experimental methodologies, this guide aims to inform the rational design of next-generation MMAF-based ADCs.
Introduction to MMAF and Linker Technologies
Monomethyl auristatin F (MMAF) is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which limits its cell permeability.[1] This intrinsic property minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells.[1] Consequently, the linker connecting MMAF to the monoclonal antibody (mAb) plays a pivotal role in the ADC's overall therapeutic index.
Linker technologies are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and resulting pharmacological profiles.
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins) or reduction.[2] A widely used example is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases.
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage site and release the drug payload only after the complete lysosomal degradation of the antibody. This results in the release of the payload with an attached amino acid residue from the antibody. The maleimidocaproyl (mc) linker is a common example of a non-cleavable linker used with MMAF.
Quantitative Data Comparison
The selection of a linker technology significantly impacts the in vitro cytotoxicity, in vivo efficacy, and safety profile of an MMAF-ADC. The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison.
| Parameter | Cleavable Linker (vc-MMAF) | Non-Cleavable Linker (mc-MMAF) | Reference |
| In Vitro Potency (IC50) | Potent, with IC50 values in the low nanomolar range against antigen-positive cell lines. | Approximately as potent as cleavable counterparts in vitro against a large panel of cell lines. | |
| Bystander Effect | Minimal due to the low membrane permeability of MMAF. | Absent, consistent with the properties of MMAF and the release mechanism. | |
| In Vivo Efficacy | Can induce cures and regressions of established xenograft tumors at well-tolerated doses. | Equally potent to cleavable ADCs in xenograft models. | |
| Plasma Stability | May present a greater challenge in maintaining stability, with potential for premature cleavage. | Generally offer superior plasma stability, leading to a wider therapeutic window. | |
| Maximum Tolerated Dose (MTD) | Generally lower due to the potential for off-target toxicity from premature payload release. | Higher MTD, suggesting a more favorable safety profile. | |
| Toxicity Profile | Potential for systemic toxicity if the linker is prematurely cleaved. | Reduced target-independent toxicity observed in preclinical studies. |
Mechanism of Action
The mechanism of action for both cleavable and non-cleavable MMAF ADCs begins with binding to the target antigen on the cancer cell surface, followed by internalization. The key difference lies in the payload release mechanism within the lysosome.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. The following are protocols for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
MMAF-ADC and control antibody/ADC
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminescence)
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill adjacent antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
MMAF-ADC and isotype control ADC
-
Multi-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-Culture Setup: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for a predetermined period.
-
Analysis: Quantify the viability of the fluorescent antigen-negative cells using flow cytometry or imaging.
-
Data Interpretation: A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
MMAF-ADC, vehicle control, and unconjugated antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the MMAF-ADC, vehicle, and other controls intravenously.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
Conclusion
The choice between a cleavable and a non-cleavable linker for MMAF-based ADCs involves a trade-off between stability and the mechanism of payload release. Non-cleavable linkers, such as mc-MMAF, generally exhibit superior plasma stability, leading to a wider therapeutic window and a more favorable safety profile in preclinical models. While cleavable linkers like vc-MMAF can be highly effective, they carry a higher risk of premature payload release and potential off-target toxicity. Given that MMAF's limited cell permeability inherently restricts the bystander effect, the enhanced stability of non-cleavable linkers makes them a compelling choice for developing well-tolerated and efficacious MMAF-ADCs. Rigorous preclinical evaluation, including the detailed characterization of in vitro potency, in vivo efficacy, and plasma stability, is paramount for selecting the optimal linker technology for clinical advancement.
References
In Vitro Apoptosis Induction by MC-Val-Cit-PAB-MMAF ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) featuring the MC-Val-Cit-PAB-MMAF linker-payload system in inducing apoptosis. We will delve into the underlying signaling pathways, present supporting experimental data in a comparative format, and provide detailed protocols for key validation assays.
Mechanism of Action: MMAF-Induced Apoptosis
The this compound ADC leverages a monoclonal antibody to selectively target tumor-associated antigens on cancer cells.[1] Upon binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[1] Inside the lysosome, the Valine-Citrulline (Val-Cit) dipeptide linker is cleaved by cathepsin B, releasing the potent cytotoxic payload, Monomethyl Auristatin F (MMAF).[]
MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10.[3] It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.
A key differentiator of MMAF from its counterpart, MMAE, is the presence of a charged phenylalanine residue at its C-terminus, which makes it less membrane-permeable. This property generally results in a reduced "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative cells.
Comparative Performance Data
The following tables summarize representative data on the in vitro cytotoxicity and apoptosis-inducing capabilities of this compound ADCs compared to other ADC formats. It is important to note that direct head-to-head comparisons of apoptosis-specific markers in a single study are limited. Therefore, this data is compiled from various sources and should be considered as a representative comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC Configuration | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MC-Val-Cit-PAB-MMAF | HER2 | SK-BR-3 | 0.05 - 0.1 | |
| Trastuzumab-MC-Val-Cit-PAB-MMAE | HER2 | SK-BR-3 | 0.12 - 0.22 | |
| Anti-CD30-MC-Val-Cit-PAB-MMAF | CD30 | Karpas 299 | ~1 | |
| Anti-CD30-MC-Val-Cit-PAB-MMAE | CD30 | Karpas 299 | ~0.1 |
Note: IC50 values can vary significantly based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: Representative Apoptosis Induction Data for Auristatin-Based ADCs
| ADC Configuration | Target Antigen | Cell Line | Assay | Result | Reference |
| Anti-HER2-MC-Val-Cit-PAB-MMAF | HER2 | JIMT-1 | Cell Viability | More potent than MMAE ADC in drug-resistant cells | |
| Anti-HER2 Affibody-MMAE | HER2 | SK-BR-3 | Annexin V/PI | ~40% apoptotic cells at 5 nM after 48h | |
| Anti-DLL4-MC-Val-Cit-PAB-MMAE | DLL4 | HUVEC | Caspase 3/7 Activity | Significant increase in caspase activity | |
| Maytansine ADC | HER2 | BT474 | Annexin V/PI | Increase in apoptotic cells over time |
This table presents representative data from different studies to illustrate the type of results obtained from apoptosis assays. Direct quantitative comparison between rows is not advised due to differing experimental setups.
Experimental Protocols
Detailed methodologies for key in vitro apoptosis validation assays are provided below.
Caspase-3/7 Activity Assay (Luminescence-Based)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and comparator ADCs
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis (Flow Cytometry-Based)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and comparator ADCs
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ADCs for the desired time points.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
A Comparative Analysis of Auristatin Payloads in Oncology: MMAE vs. MMAF
A detailed guide for researchers and drug development professionals on the performance and characteristics of leading auristatin derivatives in antibody-drug conjugates.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality. These complex biologics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Among the most successful payloads are the auristatins, synthetic analogs of the marine natural product dolastatin 10. This guide provides a comprehensive comparative analysis of two of the most prominent auristatin derivatives used in ADC development: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
MMAE and MMAF are both highly potent antimitotic agents that function by inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Despite their similar core structure and mechanism of action, a key structural difference at the C-terminus dramatically influences their physicochemical properties and, consequently, their therapeutic application. MMAF possesses a C-terminal phenylalanine residue, rendering it negatively charged and less membrane-permeable compared to the neutral and more hydrophobic MMAE.[2][3] This distinction has profound implications for their bystander killing effect, potency, and overall suitability for different cancer targets and tumor microenvironments.
Quantitative Comparison of Auristatin Payloads
The selection of an appropriate auristatin payload is a critical decision in ADC design, contingent on factors such as target antigen expression, tumor heterogeneity, and the desired therapeutic window. The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison of MMAE and MMAF.
Table 1: In Vitro Cytotoxicity (IC50) of Free Auristatin Payloads and ADCs
| Compound/ADC | Cell Line | IC50 (nmol/L) | Reference |
| Free MMAE | NCI N87 | 0.7 | [4] |
| OE19 | 1.5 | ||
| HCT116 | 8.8 | ||
| Free MMAF | NCI N87 | 88.3 | |
| OE19 | 386.3 | ||
| HCT116 | 8,944 | ||
| Trastuzumab-MMAF | NCI N87 | 0.09 | |
| OE19 | 0.18 | ||
| Pertuzumab-MMAF | NCI N87 | 0.07 | |
| OE19 | 0.16 |
Note: The data illustrates the significantly higher intrinsic potency of free MMAE compared to free MMAF. However, when conjugated to an antibody, MMAF-ADCs can achieve potent cytotoxicity, comparable to that of MMAE-ADCs, by leveraging antibody-mediated internalization.
Table 2: Comparative Analysis of Bystander Killing Effect
| Property | MMAE | MMAF | Reference |
| Cell Membrane Permeability | High | Low | |
| In Vitro Bystander Killing | Potent | Minimal to None | |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models. | Moderate tumor growth delay, no complete remissions observed in admixed tumor models. |
Note: The higher membrane permeability of MMAE allows it to diffuse out of the target cancer cell and eliminate neighboring antigen-negative cells, a phenomenon known as the bystander effect. This is a significant advantage in treating heterogeneous tumors.
Table 3: In Vivo Efficacy of MMAE vs. MMAF ADCs in an Admixed Tumor Model
| ADC (Target: CD30) | Tumor Model | Outcome | Reference |
| cAC10-vcMMAE | Admixed CD30+ and CD30- Karpas 299 / Karpas-35R cells | Complete tumor remission | |
| cAC10-vcMMAF | Admixed CD30+ and CD30- Karpas 299 / Karpas-35R cells | Continuous tumor growth |
Note: This head-to-head in vivo comparison highlights the superior efficacy of the MMAE-ADC in a heterogeneous tumor model, attributed to its potent bystander killing capability.
Signaling Pathways and Experimental Workflows
The antitumor activity of auristatin-based ADCs is initiated by their binding to target antigens on the cancer cell surface, followed by internalization and lysosomal trafficking. Within the lysosome, the linker is cleaved, releasing the active auristatin payload, which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This process can also trigger other signaling cascades, including the PI3K-AKT-mTOR pathway and the endoplasmic reticulum (ER) stress response, which can further contribute to the ADC's therapeutic effect.
References
Validating the Bystander Killing Effect of an MMAF ADC in Co-culture Models: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of oncology, the nuanced mechanisms of action of Antibody-Drug Conjugates (ADCs) are of paramount importance in designing effective cancer therapies. A critical attribute of certain ADCs is the "bystander effect," where the cytotoxic payload released from a targeted, antigen-positive cancer cell can diffuse into the surrounding tumor microenvironment and eradicate adjacent, antigen-negative tumor cells.[1][2] This phenomenon is particularly crucial for overcoming the challenge of tumor heterogeneity.
This guide provides an objective comparison of the bystander killing effect of ADCs utilizing the payload monomethyl auristatin F (MMAF) against alternatives, with a focus on co-culture validation models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.
The Physicochemical Basis of the Bystander Effect: MMAF vs. MMAE
Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are both potent anti-mitotic agents derived from dolastatin 10 that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][] However, a key structural difference dictates their potential for a bystander effect. MMAF possesses a charged C-terminal phenylalanine residue, which renders it more hydrophilic and significantly less permeable to the cell membrane compared to the uncharged and more hydrophobic MMAE.[] This reduced cell permeability is the primary reason for the minimal to absent bystander effect observed with MMAF-ADCs. In contrast, the high membrane permeability of MMAE allows it to readily diffuse out of the target cell and kill neighboring cells, resulting in a potent bystander effect.
Comparative Performance in Bystander Killing
The differential bystander effect between MMAF and MMAE-ADCs has been substantiated in numerous preclinical studies. While both payloads are highly potent against their target cells, MMAE-ADCs consistently demonstrate superior efficacy in eliminating antigen-negative bystander cells in co-culture and in vivo admixed tumor models.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for MMAF and MMAE, both as free drugs and conjugated to antibodies. It is important to note that direct head-to-head IC50 comparisons of MMAF- and MMAE-ADCs in co-culture bystander assays are limited in publicly available literature; however, the data consistently shows the high potency of both payloads, with MMAE generally being more potent.
| Compound | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potent | |
| cAC10-vcMMAE | Karpas 299 | CD30 | Potent | |
| Free MMAF | Karpas 299 | - | Higher IC50 | |
| Free MMAE | Karpas 299 | - | Lower IC50 | |
| cAC10-vcMMAF | Karpas-35R | CD30- | > 5 µg/mL | |
| cAC10-vcMMAE | Karpas-35R | CD30- | > 5 µg/mL | |
| cOKT9-vcMMAF | Karpas-35R | CD71+ | 1-4 ng/mL | |
| cOKT9-vcMMAE | Karpas-35R | CD71+ | 1-4 ng/mL |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data reflects the general finding that while both payloads are potent, MMAE is typically more so, and both are ineffective against antigen-negative cells when delivered via a targeted ADC. The key differentiator, the bystander effect, is assessed in co-culture models.
Experimental Protocols for Validating the Bystander Effect
The bystander effect of an MMAF-ADC is primarily evaluated using in vitro co-culture models and conditioned medium transfer assays, with confirmation in in vivo admixed tumor models.
In Vitro Co-culture Bystander Assay
This assay directly measures the viability of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of the ADC.
Objective: To determine if an MMAF-ADC can induce killing of antigen-negative bystander cells in the presence of antigen-positive target cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7 cells), often engineered to express a fluorescent protein like GFP for easy identification.
-
MMAF-ADC.
-
Isotype control ADC.
-
Free MMAF payload.
-
Cell culture medium and supplements.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells of a 96-well plate.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.
-
-
ADC Treatment: After allowing the cells to adhere overnight, treat the wells with serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
Quantification of Bystander Cell Viability:
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., propidium iodide). Analyze the viability of the GFP-positive (Ag-) cell population.
-
High-Content Imaging: Use an imaging system to specifically quantify the number of viable fluorescently-labeled Ag- cells.
-
Expected Outcome: For an MMAF-ADC, a minimal to no decrease in the viability of the Ag- cells in the co-culture setting is expected, even at concentrations that are highly cytotoxic to the Ag+ cells. This is in contrast to an MMAE-ADC, which would be expected to cause a significant reduction in the viability of the Ag- bystander cells.
Conditioned Medium Transfer Assay
This assay is designed to determine if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Objective: To assess if the cytotoxic payload of an MMAF-ADC is released from target cells in sufficient quantities to kill bystander cells that are not in direct contact.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
MMAF-ADC and isotype control ADC.
-
6-well and 96-well plates.
-
Centrifuge and 0.22 µm sterile filters.
-
Cell viability assay reagents (e.g., MTT, MTS, or CellTiter-Glo®).
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the MMAF-ADC (e.g., 10x IC50) or an isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the supernatant to remove cell debris and filter it through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay.
Expected Outcome: Due to the low membrane permeability of MMAF, the conditioned medium from MMAF-ADC-treated Ag+ cells is expected to have little to no cytotoxic effect on the Ag- cells.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: MC-Val-Cit-PAB-MMAF vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to be stable in systemic circulation and to release the payload upon internalization into target tumor cells where specific proteases are active. Among these, the MC-Val-Cit-PAB-MMAF linker-payload system is one of the most clinically validated and widely used.
This guide provides an objective comparison of the this compound system with other notable protease-cleavable linkers, including those based on Val-Ala, Phe-Lys, and Gly-Phe-Leu-Gly (GFLG/GGFG) di- and tetra-peptides. The comparison is supported by experimental data on linker stability, cleavage kinetics, and the resulting in vitro and in vivo efficacy of the corresponding ADCs.
Mechanism of Action: A Shared Strategy of Targeted Release
The fundamental principle behind these protease-cleavable linkers is the targeted release of the cytotoxic payload, monomethyl auristatin F (MMAF), within the lysosomal compartment of cancer cells. MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis[1][2][3]. The linker system ensures that this potent payload remains inactive and attached to the antibody while in circulation, minimizing off-target toxicity.
The this compound linker consists of four key components:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a thiol group on a cysteine residue.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells[4][5].
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified payload.
-
MMAF (Monomethyl Auristatin F): The cytotoxic payload.
The general mechanism of action is depicted below:
References
A Comparative Guide to the Cytotoxicity of MC-Val-Cit-PAB-MMAF Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically determined by its three core components: a monoclonal antibody for specific antigen targeting, a cytotoxic payload to induce cell death, and a linker that connects them.[] This guide provides a detailed comparison and cross-validation of cytotoxicity results for ADCs utilizing the MC-Val-Cit-PAB-MMAF drug-linker system, a widely adopted platform in ADC development.
The this compound system features monomethyl auristatin F (MMAF), a potent anti-mitotic agent, attached to the antibody via a cleavable linker.[4][5] This linker consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. This design ensures stability in systemic circulation and facilitates targeted release of the MMAF payload within the lysosomal compartment of cancer cells.
Mechanism of Action: From Targeting to Apoptosis
The therapeutic action of an this compound ADC is a multi-step process designed for maximal tumor-specific cell killing:
-
Circulation & Targeting: The ADC circulates in the bloodstream where the linker remains stable, preventing premature payload release. The antibody component selectively binds to a specific target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into the lysosomal compartment.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by the protease cathepsin B, which is highly active in this acidic environment.
-
Payload Release: Cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active, unmodified MMAF payload into the cytoplasm.
-
Cytotoxicity: Free MMAF, a potent tubulin inhibitor, disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Cross-Validation of In Vitro Cytotoxicity
Evaluating the potency and specificity of an ADC requires a suite of robust in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity, representing the drug concentration required to inhibit the growth of 50% of a cell population. Below is a comparative summary of cytotoxicity data for ADCs, including those with MMAF and its close analog, MMAE.
Note: Direct head-to-head IC50 comparisons of ADCs are highly dependent on the antibody, target antigen expression level, cell line, and specific experimental conditions. The data below is compiled from various sources to provide a representative overview.
| Payload | Linker | Antibody/Target | Cell Line | IC50 (approx. nM) | Reference |
| MMAF | MC-Val-Cit-PAB | Anti-CD70 | Karpas 299 (Lymphoma) | Potent (exact value not specified) | |
| MMAF | MC-Val-Cit-PAB | Anti-HER2 | BT-474 (Breast, HER2+) | ~1.5 nM | |
| MMAE | MC-Val-Cit-PAB | Anti-HER2 | BT-474 (Breast, HER2+) | ~0.5 nM | |
| MMAE | Val-Cit | Anti-CD30 | L-82 (Lymphoma) | ~10 ng/mL (~10 nM) | |
| MMAE | Val-Cit | Anti-HER2 | BT-474 (Breast, HER2+) | 0.49 nM | |
| Free MMAE | N/A | N/A | MCF-7 (Breast, HER2-) | 0.35 nM |
This data highlights that both MMAF and MMAE payloads exhibit potent, nanomolar-level cytotoxicity against antigen-positive cancer cells.
Comparison with MMAE-based ADCs
Monomethyl auristatin E (MMAE) is structurally similar to MMAF but lacks the C-terminal charged phenylalanine residue. This difference results in distinct biophysical properties that influence an ADC's overall performance.
-
Cell Permeability: MMAE is more membrane-permeable than MMAF. This allows it to diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."
-
Bystander Effect: The potent bystander killing of MMAE can be advantageous for treating heterogeneous tumors where antigen expression is varied. In contrast, the less permeable MMAF is largely confined to the target cell, resulting in a minimal bystander effect.
-
Potency and Toxicity: While MMAE often shows slightly lower IC50 values in vitro due to its permeability, this property can also lead to higher off-target toxicity in vivo. MMAF, with its reduced permeability, may offer a wider therapeutic window and a more favorable safety profile.
Experimental Protocols
Accurate cross-validation of ADC cytotoxicity relies on standardized and well-defined experimental protocols.
This assay determines the potency of an ADC on antigen-positive (Ag+) versus antigen-negative (Ag-) cells.
-
Cell Seeding: Plate both Ag+ and Ag- cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the unconjugated antibody. Treat the cells with these dilutions for a period of 72 to 120 hours.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®. For MTT, after incubation, add the MTT solution, incubate for 1-4 hours, and then add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl).
-
Data Analysis: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader. Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve to determine the IC50 value.
This assay evaluates the ability of the released payload to kill neighboring Ag- cells.
-
Cell Preparation: Label the Ag- cell line with a fluorescent marker (e.g., GFP).
-
Co-Culture Seeding: Seed a mixture of Ag+ cells and fluorescently labeled Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate. As a control, seed the labeled Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader. This specifically quantifies the viability of the labeled Ag- cell population.
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Experimental Workflow for Cytotoxicity Cross-Validation
A systematic workflow is essential for the comprehensive evaluation and cross-validation of ADC cytotoxicity. This process involves initial potency screening, assessment of specificity, and investigation of advanced mechanisms like the bystander effect.
Conclusion
The this compound system is a clinically validated and highly effective platform for the development of ADCs. The MMAF payload demonstrates potent, target-specific cytotoxicity with a reduced bystander effect compared to its analog, MMAE, potentially offering a wider therapeutic index. A thorough cross-validation of cytotoxicity results, employing a multi-faceted approach with standardized in vitro assays, is critical for accurately characterizing the performance of these complex therapeutic agents and informing their progression towards clinical development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
Benchmarking a New MMAF-ADC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugate (ADC) against existing cancer therapies. The following sections detail the mechanism of action, comparative efficacy data, and essential experimental protocols to evaluate this promising therapeutic platform.
Antibody-drug conjugates represent a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] MMAF, a synthetic and highly potent antineoplastic agent, functions by inhibiting tubulin polymerization, a critical process for cell division.[2][3] This targeted delivery minimizes systemic toxicity, a common drawback of traditional chemotherapy.[1]
Mechanism of Action: Targeted Cell Destruction
The therapeutic action of an MMAF-ADC is a multi-step process designed for precision and potency.
-
Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen predominantly expressed on the surface of cancer cells.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called receptor-mediated endocytosis.
-
Payload Release: The ADC is trafficked to the lysosome, an acidic cellular compartment, where the linker connecting the antibody to the MMAF payload is cleaved. This releases the active MMAF drug into the cytoplasm.
-
Disruption of Microtubules: Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation and dynamics of microtubules.
-
Cell Cycle Arrest and Apoptosis: This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
The disruption of microtubule dynamics by MMAF initiates a signaling cascade that results in apoptosis, primarily through the intrinsic pathway involving the Bcl-2 family of proteins and caspase activation.
Comparative Efficacy Data
The potency of MMAF-ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor xenograft models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following tables summarize the in vitro cytotoxicity of a new MMAF-ADC compared to free MMAF and standard-of-care chemotherapies across various cancer cell lines.
| MMAF-ADC and Free MMAF Cytotoxicity (IC50) | ||
| Compound | Cell Line | IC50 (nM) |
| Free MMAF | Jurkat (T-cell leukemia) | 450 |
| Free MMAF | SKBR3 (Breast Cancer) | 83 |
| Anti-HER2-Fc-MMAF | SK-BR-3 (HER2-high Breast Cancer) | 0.134 |
| Anti-HER2-Fc-MMAF | MDA-MB-453 (HER2-moderate Breast Cancer) | 1.9 |
| Anti-HER2-Fc-MMAF | T-47-D (HER2-low Breast Cancer) | 45.7 |
| Anti-HER2-Fc-MMAF | MDA-MB-231 (HER2-basal Breast Cancer) | 98.2 |
| EV20/MMAF | HuH7 (Liver Cancer) | ~25 |
| EV20/MMAF | PLC/PRF/5 (Liver Cancer) | ~70 |
| cAC10-vcMMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | Potently cytotoxic |
| Standard Chemotherapy Cytotoxicity (IC50) | ||
| Compound | Cell Line | IC50 (nM) |
| Doxorubicin | Multiple Myeloma Cell Lines | Varies |
| Bortezomib | Multiple Myeloma Cell Lines | Varies |
| Lenalidomide | Multiple Myeloma Cell Lines | Varies |
| Components of R-CHOP | Lymphoma Cell Lines | Varies |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy
Preclinical evaluation in animal models is crucial for determining the anti-tumor activity of MMAF-ADCs in a physiological context.
| In Vivo Efficacy of MMAF-ADCs in Xenograft Models | |||||
| ADC Target | Tumor Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome | Reference |
| HER2 (Trastuzumab-MMAF) | NCI N87 (gastric carcinoma) | Mice | 1 nmol, single i.v. injection | Significant tumor growth inhibition | |
| Tn Antigen (Chi-Tn-MMAF) | LOX (melanoma) | Nude Mice | 10 mg/kg, i.v. twice a week for 3 weeks | Inhibition of tumor growth | |
| HER-3 (EV20-sss-vc/MMAF) | HepG2 (liver cancer) | Mice | Not specified | Significantly smaller tumor volumes and increased survival | |
| CD30 (cAC10-vcMMAF) | Karpas 299 / Ramos (admixed lymphoma) | Mice | 3 mg/kg, single i.p. injection | Moderate tumor growth delay |
Benchmarking Against Standard Cancer Therapies
A key advantage of MMAF-ADCs lies in their potential for an improved therapeutic window compared to standard chemotherapies, which often cause significant off-target toxicity.
Standard of Care for Multiple Myeloma
The standard treatment for newly diagnosed multiple myeloma typically involves a combination of novel agents and traditional chemotherapy, often followed by an autologous stem cell transplant for eligible patients.
-
Induction Therapy: Common regimens include triplet or quadruplet therapies such as:
-
VRd: Bortezomib (Velcade®), Lenalidomide (Revlimid®), and dexamethasone.
-
Dara-VRd: Daratumumab (Darzalex®) in combination with VRd.
-
KRd: Carfilzomib (Kyprolis®), lenalidomide, and dexamethasone.
-
-
High-Dose Chemotherapy and Stem Cell Transplant: This is a crucial treatment for eligible patients and often involves high doses of melphalan.
-
Maintenance Therapy: Lenalidomide is a preferred agent for post-transplant maintenance.
Standard of Care for Non-Hodgkin's Lymphoma (NHL)
Treatment for NHL varies based on the subtype (indolent or aggressive) and stage of the disease.
-
Indolent (Low-Grade) NHL:
-
Initial Management: For early-stage disease, radiation therapy alone may be sufficient. In advanced stages, treatment may involve single-agent chemotherapy (e.g., bendamustine, chlorambucil), combination chemotherapy (e.g., CVP - cyclophosphamide, vincristine, prednisolone), or chemoimmunotherapy (e.g., bendamustine plus rituximab).
-
-
Aggressive (High-Grade) NHL:
-
First-line Therapy: The standard of care is often a doxorubicin-based combination chemotherapy regimen. The most common is R-CHOP , which includes rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone.
-
Detailed Experimental Protocols
Reproducible and well-documented experimental methodologies are fundamental to the robust evaluation of a new therapeutic agent.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of an ADC required to inhibit the viability of cancer cells in vitro.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the MMAF-ADC and a relevant isotype control ADC in the appropriate cell culture medium.
-
Treatment: Remove the existing media from the cells and add the prepared ADC dilutions. Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an MMAF-ADC to kill neighboring antigen-negative cells.
-
Cell Labeling: Label antigen-positive (Ag+) cells and antigen-negative (Ag-) cells with different fluorescent dyes (e.g., CellTracker™ Green and Red).
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells at various ratios (e.g., 1:1, 1:3).
-
-
ADC Treatment: Treat the cells with serial dilutions of the MMAF-ADC and control ADCs.
-
Incubation: Incubate the plates for a predetermined period (e.g., 96 hours).
-
Imaging and Analysis: Acquire images using a high-content imaging system or flow cytometer to quantify the number of viable Ag+ and Ag- cells in each well.
-
Data Analysis: Determine the IC50 for both cell populations in the co-culture setting to assess the extent of the bystander effect.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the steps to evaluate the anti-tumor activity of an MMAF-ADC in a mouse model.
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant human tumor cells or tumor fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Dosing Preparation: Reconstitute the MMAF-ADC and control articles (e.g., vehicle, unconjugated antibody) in a sterile solution on the day of dosing.
-
Administration: Administer treatments intravenously via the tail vein. The schedule can be a single dose or multiple doses.
-
Monitoring: Continue to monitor tumor volume and the general health and body weight of the mice throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups.
References
In Vivo Efficacy of MC-Val-Cit-PAB-MMAF: A Comparative Guide for Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-MMAF linker-payload system across various tumor models. The data presented is compiled from preclinical studies to aid in the evaluation and strategic planning of novel cancer therapeutics.
Mechanism of Action
The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. It consists of a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen. This antibody is conjugated to the potent anti-mitotic agent, monomethyl auristatin F (MMAF), through a stable yet cleavable linker. The linker comprises a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.
Upon binding to the target cancer cell, the ADC is internalized. Within the lysosomal compartment of the cell, cathepsin B, a protease often upregulated in tumor cells, cleaves the Val-Cit linker. This initiates the release of MMAF, which then disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor efficacy of ADCs employing the MC-Val-Cit-PAB linker with an auristatin payload (MMAF or the closely related MMAE) in various xenograft models. These data highlight the performance of this ADC platform against different cancer types.
Table 1: Efficacy in Hematological Malignancy Models
| Target Antigen | Antibody | Tumor Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome |
| CD22 | Anti-CD22 | Ramos (Burkitt's Lymphoma) | N/A | ~7 mg/kg | Significant tumor growth inhibition |
| CD79b | Anti-CD79b | Ramos (Burkitt's Lymphoma) | N/A | ~2.5 mg/kg | Potent tumor growth inhibition |
Table 2: Efficacy in Solid Tumor Models
| Target Antigen | Antibody | Tumor Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome |
| Mesothelin | Anti-Mesothelin (7D9) | OVCAR3 (Ovarian Cancer) | N/A | 3 mg/kg (single dose) | Profound tumor growth inhibition or regression.[1] |
| HER2 | Trastuzumab | NCI-N87 (Gastric Carcinoma) | SCID Mice | Single i.v. dose | Evaluation of tumor efficacy.[2] |
| HER2 | Trastuzumab | HCC-1954 (Breast Cancer) | SCID Mice | Single i.v. dose | Evaluation of tumor efficacy.[2] |
| EGFR | Erbitux | A549 (Non-Small Cell Lung Cancer) | Mouse Xenograft | N/A | Effective tumor growth inhibition via apoptosis promotion. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo efficacy studies of ADCs.
General In Vivo Xenograft Efficacy Study Protocol
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with confirmed expression of the target antigen.
-
Culture cells in appropriate media and conditions to maintain viability and logarithmic growth.
-
-
Animal Model:
-
Utilize immunodeficient mice (e.g., SCID or NSG), typically 6-8 weeks old.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
ADC Administration:
-
Prepare the ADC and control articles (e.g., vehicle, unconjugated antibody) under sterile conditions.
-
Administer the treatments, typically via intravenous (i.v.) injection, according to the specified dosing schedule.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a specified maximum size.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of Action of a this compound ADC.
Caption: Standard workflow for an in vivo ADC efficacy study.
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of MC-Val-Cit-PAB-MMAF
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like MC-Val-Cit-PAB-MMAF, a key component in antibody-drug conjugates (ADCs), is a critical aspect of laboratory safety and environmental responsibility. Due to the cytotoxic nature of its monomethyl auristatin F (MMAF) payload, stringent disposal protocols must be followed to mitigate risks of exposure and contamination.[1][2] The primary and most secure method for the disposal of this compound and any contaminated materials is through incineration by a licensed hazardous waste disposal service.[1]
Hazard Classification and Safety Precautions
This compound is categorized as a highly hazardous substance. The MMAF component is cytotoxic, meaning it can inhibit or prevent cell function, and may also be carcinogenic, mutagenic, or toxic for reproduction.[3][4] Therefore, all waste contaminated with this compound must be treated as hazardous cytotoxic waste. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory to protect laboratory personnel.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE when handling this compound and its associated waste.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), which should be inspected for integrity before each use. |
| Eye/Face Protection | Safety glasses with side-shields or goggles to protect against splashes. |
| Skin and Body Protection | A protective laboratory coat that offers full coverage. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
A systematic approach to waste management, starting from the point of generation, is essential for ensuring safety and compliance.
Step 1: Waste Segregation at the Point of Generation
Immediate and proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal. All items that come into contact with this compound must be considered cytotoxic waste.
-
Solid Waste: This stream includes contaminated gloves, pipette tips, vials, and other labware.
-
Liquid Waste: This includes any unused this compound solutions, contaminated buffers, and rinsing solutions. Liquid waste must not be disposed of down the drain.
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are critical for safe handling and disposal.
-
Collection Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers for collecting all solid and liquid waste. These containers should be compatible with the chemical nature of the waste.
-
Labeling: All waste containers, including sharps containers, must be explicitly labeled as "Cytotoxic Waste" and should identify the contents, for example, "Waste contaminated with this compound". The appropriate hazard symbols, such as the skull and crossbones for acute toxicity, should be clearly visible.
Step 3: Storage of Waste
Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Disposal via Licensed Hazardous Waste Service
Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste management company. This ensures that the waste is transported and incinerated in accordance with all local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and careful action is required:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Proper PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: Cover the spill with an absorbent material, working from the outside in.
-
Collect: Carefully collect the absorbed material and any contaminated items and place them into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
